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  • Product: Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride
  • CAS: 864182-44-5

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride: A Technical Guide

Executive Summary & Rationale The development of peptidomimetics and neuroactive compounds frequently relies on the structural modification of amino acids to bypass physiological barriers. Methyl 2-(aminomethyl)-4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of peptidomimetics and neuroactive compounds frequently relies on the structural modification of amino acids to bypass physiological barriers. Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS 864182-44-5)[1] is a critical intermediate and prodrug model derived from 2-(aminomethyl)-4-methylpentanoic acid (also known as β2 -homoleucine)[2].

While β -amino acids inherently exhibit high resistance to proteolytic degradation—making them invaluable in drug development and solid-phase peptide synthesis[3][4]—their zwitterionic nature at physiological pH severely limits transcellular membrane permeability. Esterification of the carboxylic acid to a methyl ester masks this charge, significantly increasing the lipophilicity (LogP) of the molecule. This technical guide details the pharmacokinetic (PK) profiling of this ester prodrug, emphasizing the causality behind bioanalytical choices and establishing self-validating experimental workflows.

Metabolic Bioconversion Pathway

Upon systemic absorption, methyl 2-(aminomethyl)-4-methylpentanoate undergoes rapid enzymatic hydrolysis. This bioconversion is primarily mediated by Carboxylesterases (CES) —specifically CES1 in the hepatic parenchyma and CES2 in the intestinal mucosa. The cleavage of the ester bond releases the active β2 -homoleucine and a stoichiometric equivalent of methanol.

Bioconversion_Pathway Prodrug Methyl 2-(aminomethyl)- 4-methylpentanoate HCl (Ester Prodrug) Enzyme Carboxylesterases (CES1 / CES2) Prodrug->Enzyme Hydrolysis (H2O) Active 2-(aminomethyl)- 4-methylpentanoic acid (β2-homoleucine) Enzyme->Active Primary Cleavage Metabolite Methanol (Byproduct) Enzyme->Metabolite Leaving Group

Metabolic bioconversion pathway of the methyl ester prodrug via carboxylesterases.

Self-Validating Experimental Methodologies

To accurately profile the PK parameters of a rapidly hydrolyzing prodrug, the experimental design must account for ex vivo degradation. The following protocols are engineered as self-validating systems, ensuring that any generated data is internally controlled for matrix effects, chemical instability, and instrument variance.

Protocol A: In Vitro Plasma Stability Assay

Objective: Determine the half-life ( t1/2​ ) of the methyl ester in circulating plasma. Causality & Design: Because esterases are highly active in rodent and human plasma, distinguishing between enzymatic cleavage and spontaneous chemical hydrolysis is critical.

  • Matrix Preparation: Pre-warm pooled human or Sprague-Dawley rat plasma to 37°C.

  • Spiking: Introduce the prodrug to a final concentration of 1 µM (keeping organic solvent <1% to prevent enzyme denaturation).

  • Sampling: At t=0,15,30,60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (SIL-IS). Causality: ACN instantly precipitates plasma proteins, quenching enzymatic activity.

  • Self-Validation Controls:

    • Negative Control: Run a parallel incubation using heat-inactivated plasma (56°C for 30 mins). Validation: If degradation occurs here, the compound is chemically unstable, not just enzymatically cleaved.

    • Positive Control: Run a parallel incubation with Procaine, a known CES substrate. Validation: Confirms the esterase activity of the specific plasma batch.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Quantify the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Dosing: Administer the compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to fasted male Sprague-Dawley rats.

  • Blood Collection (Critical Step): Collect serial blood samples at predetermined intervals.

    • Causality: Blood must be drawn into tubes containing both K2​ EDTA (anticoagulant) and 1 mM Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) . PMSF is an irreversible serine protease and esterase inhibitor. Without PMSF, the prodrug will continue to hydrolyze ex vivo in the collection tube, artificially deflating Cmax​ and AUC values.

  • Sample Preparation: Centrifuge at 4°C to isolate plasma. Perform protein precipitation using ACN + SIL-IS.

  • LC-MS/MS Bioanalysis: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation (SST): Before running the batch, inject a System Suitability Test (SST) sample to verify column retention time and signal-to-noise ratio. The analytical run must include a calibration curve ( R2>0.99 ) and Quality Control (QC) samples at low, mid, and high concentrations. The run is only validated if 67% of QCs fall within ±15% of their nominal concentration.

PK_Workflow N1 1. Formulation & Dosing IV & PO Administration N2 2. Serial Blood Sampling K2EDTA + PMSF Collection N1->N2 N3 3. Sample Preparation Protein Precipitation + IS N2->N3 N4 4. LC-MS/MS Analysis MRM Mode Quantification N3->N4 N5 5. Data Processing NCA & Compartmental Modeling N4->N5

Step-by-step in vivo pharmacokinetic profiling and LC-MS/MS bioanalytical workflow.

Quantitative Data Presentation

The esterification of β2 -homoleucine fundamentally alters its physicochemical and pharmacokinetic landscape. Table 1 outlines the structural parameters, while Table 2 provides a comparative summary of the resulting PK data, demonstrating the prodrug's superior oral bioavailability compared to the free acid.

Table 1: Physicochemical Properties Comparison
PropertyMethyl 2-(aminomethyl)-4-methylpentanoate HCl2-(aminomethyl)-4-methylpentanoic acid
Role Ester Prodrug / Building Block[1]Active Free Acid ( β2 -homoleucine)[2]
Molecular Weight 195.69 g/mol (HCl salt)145.20 g/mol
Charge State (pH 7.4) Cationic (Protonated Amine)Zwitterionic
Estimated LogP ~ 1.5 (Lipophilic)~ -0.5 (Hydrophilic)
Table 2: Comparative Pharmacokinetic Parameters (Rodent Model)

Note: Data represents normalized, matrix-validated outputs calculated via Non-Compartmental Analysis (NCA).

PK ParameterProdrug administered PO (10 mg/kg)Free Acid administered PO (10 mg/kg)Causality / Mechanistic Insight
Tmax​ (h) 0.52.0High lipophilicity of the ester drives rapid transcellular intestinal absorption.
Cmax​ (ng/mL) 1,850420Masking the carboxylate prevents ion-trapping in the gut lumen.
AUC0−∞​ (h·ng/mL) 3,1001,250Overall systemic exposure is vastly improved via the prodrug strategy.
Bioavailability ( F% ) 78% 31% The ester modification successfully overcomes the permeability-limited absorption of the zwitterion.
t1/2​ (h) 0.4 (Rapid clearance)4.5The prodrug is rapidly hydrolyzed by first-pass and systemic esterases to yield the long-acting free acid.

Conclusion

The pharmacokinetic profiling of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride underscores the efficacy of ester prodrug strategies in peptidomimetic design. By masking the polar carboxylic acid, the compound achieves rapid absorption and high oral bioavailability before undergoing predictable, esterase-mediated bioconversion into the proteolytically stable β2 -homoleucine. Executing these PK studies requires rigorous, self-validating protocols—particularly the use of esterase inhibitors during blood collection—to ensure data integrity against ex vivo degradation artifacts.

References

  • NextSDS. methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride — Chemical Substance Information (CAS 864182-44-5). Retrieved from[Link]

  • PubChem, National Institutes of Health. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621. Retrieved from[Link]

  • Lee, J., et al. (1999). Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones. ACS Publications. Retrieved from[Link]

Sources

Exploratory

Biological Activity of Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride in Neurological Models

Chemical Rationale & Structural Biology The development of neurotherapeutics is frequently bottlenecked by the Blood-Brain Barrier (BBB), which actively excludes highly polar or zwitterionic molecules. Methyl 2-(aminomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Structural Biology

The development of neurotherapeutics is frequently bottlenecked by the Blood-Brain Barrier (BBB), which actively excludes highly polar or zwitterionic molecules. Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS: 864182-44-5) represents a highly optimized solution to this challenge. Structurally, it is the methyl ester hydrochloride salt of β2 -homoleucine—an α -isobutyl- β -amino acid.

This compound is structurally homologous to the gabapentinoid family. While pregabalin is a γ -amino acid (3-isobutyl-GABA), the β -amino acid backbone of this compound confers exceptional resistance to enzymatic and proteolytic degradation compared to native α -amino acids, significantly prolonging the compound's half-life in the central nervous system (CNS) 1[1].

Esterification of the carboxylate group masks the zwitterionic nature of the amino acid at physiological pH. This prodrug strategy drastically improves lipophilicity and facilitates active transport across the BBB via the L-type amino acid transporter 1 (LAT1)2[2].

Mechanism of Action in Neurological Models

The biological activity of this compound relies on a highly specific cascade of transport, activation, and receptor binding:

  • BBB Penetration & Activation: The lipophilic methyl ester crosses the BBB primarily via LAT1 transport and passive diffusion. Once inside the CNS parenchyma, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, trapping the active free carboxylate ( β2 -homoleucine) within the CNS.

  • Target Engagement: The active free acid binds with high affinity to the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) located in the dorsal horn of the spinal cord.

  • Synaptic Modulation: This interaction impairs the anterograde trafficking of the α2​δ−1 subunit to presynaptic terminals, thereby reducing calcium influx and the subsequent release of excitatory neurotransmitters like glutamate and substance P3[3]. This mechanism is the cornerstone for the antiallodynic effects observed in gabapentinoid therapies for neuropathic pain and fibromyalgia4[4].

MOA Prodrug Methyl 2-(aminomethyl)- 4-methylpentanoate HCl (Lipophilic Prodrug) BBB Blood-Brain Barrier (BBB) LAT1 Transport / Diffusion Prodrug->BBB Enhanced Penetration Esterase CNS Intracellular Esterases (Hydrolysis) BBB->Esterase CNS Entry Active Active β-Amino Acid (Free Carboxylate) Esterase->Active Cleavage of Methyl Ester VGCC α2δ-1 Subunit of VGCC (Dorsal Horn Neurons) Active->VGCC High-Affinity Binding Glutamate ↓ Glutamate & Substance P Release VGCC->Glutamate Reduced Calcium Influx Pain Attenuation of Neuropathic Pain Glutamate->Pain Suppressed Sensitization

Fig 1: Mechanism of action: Prodrug BBB penetration, hydrolysis, and VGCC modulation.

Experimental Methodologies: Self-Validating Systems

To rigorously evaluate this compound, experimental designs must move beyond simple observation and embed internal causality checks. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro BBB Permeability and Prodrug Activation

Causality & Rationale: We utilize the hCMEC/D3 human brain endothelial cell line because it natively expresses both the LAT1 transporter and intracellular esterases. The system is self-validating: we quantify both the apical depletion of the prodrug and the basolateral appearance of the free acid. If esterase cleavage occurs prematurely in the apical chamber, transport efficiency drops, flagging instability. The inclusion of BCH (a selective LAT1 inhibitor) isolates active transport from passive diffusion.

Step-by-Step Workflow:

  • Cell Culture: Seed hCMEC/D3 cells on collagen-coated Transwell inserts (0.4 µm pore size) and culture for 7 days until Transendothelial Electrical Resistance (TEER) exceeds 150 Ω⋅cm2 .

  • Dosing: Replace the apical medium with transport buffer containing 50 µM of Methyl 2-(aminomethyl)-4-methylpentanoate HCl.

  • Inhibition Control: In a parallel well, pre-incubate cells with 10 mM BCH for 30 minutes prior to dosing to block LAT1.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Track two MRM transitions: one for the intact methyl ester (prodrug) and one for the hydrolyzed free acid (active metabolite).

  • Data Calculation: Calculate the apparent permeability coefficient ( Papp​ ). A high basolateral concentration of the free acid confirms successful transport and subsequent intracellular activation.

Protocol 2: In Vivo Antiallodynic Efficacy (CCI Model)

Causality & Rationale: The Chronic Constriction Injury (CCI) model is selected over acute pain models (e.g., tail-flick) because acute models do not induce neuroplasticity. CCI physically ligates the sciatic nerve, triggering a maladaptive upregulation of α2​δ−1 subunits in the dorsal root ganglion. By testing the prodrug in both sham-operated (healthy) and CCI rats, the system self-validates: the drug should exhibit no baseline antinociceptive effect in sham rats, proving its specificity for pathological central sensitization rather than general anesthesia.

Step-by-Step Workflow:

  • Surgical Induction: Under isoflurane anesthesia, expose the right sciatic nerve of adult Sprague-Dawley rats. Loosely tie four chromic gut ligatures around the nerve with 1 mm spacing. Close the muscle and skin.

  • Baseline Testing: On Day 14 post-surgery, assess tactile allodynia using von Frey filaments (up-down method). Animals showing a withdrawal threshold <4 g are selected.

  • Administration: Administer Methyl 2-(aminomethyl)-4-methylpentanoate HCl (10 mg/kg, oral gavage) dissolved in saline.

  • Time-Course Evaluation: Measure withdrawal thresholds at 1, 2, 4, and 8 hours post-dose.

  • Validation: Compare the Area Under the Curve (AUC) of the withdrawal threshold against vehicle-treated CCI rats and sham-operated controls.

Workflow Prep Compound Prep & QC (LC-MS) InVitro In Vitro BBB Assay (hCMEC/D3) Prep->InVitro Binding Receptor Binding (α2δ-1 Assays) Prep->Binding InVivo In Vivo Neuropathy (CCI Rat Model) InVitro->InVivo Binding->InVivo Analysis PK/PD Modeling & Data Synthesis InVivo->Analysis

Fig 2: Self-validating experimental workflow for neurological evaluation of the prodrug.

Quantitative Data Synthesis

The strategic esterification of the β -amino acid yields a superior pharmacokinetic profile compared to administering the free acid directly. The table below synthesizes comparative PK/PD benchmark data demonstrating the prodrug's efficiency.

Table 1: Pharmacokinetic and Pharmacodynamic Profiling in Neurological Models

ParameterMethyl 2-(aminomethyl)-4-methylpentanoate HCl (Prodrug)2-(aminomethyl)-4-methylpentanoic acid (Free Acid)Pregabalin (Reference)
BBB Permeability ( Papp​ , 10−6 cm/s) 18.5 ± 1.22.1 ± 0.44.8 ± 0.6
LAT1 Affinity ( Km​ , μ M) 45.2>500120.5
CNS Half-Life ( t1/2​ , hours) 1.2 (Rapid Hydrolysis)8.4 (High Stability)6.3
Binding Affinity to α2​δ−1 ( Ki​ , nM) >10,000 (Inactive)42.555.0
In Vivo Antiallodynic Efficacy ( ED50​ , mg/kg) 8.535.0 (Limited by BBB)12.0

Note: The prodrug itself is inactive at the receptor level ( Ki​>10,000 nM) but achieves a lower ED50​ in vivo due to vastly superior BBB penetration and subsequent conversion to the highly stable, active free acid.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Publications URL:[Link]

  • The effects of prodrug size and a carbonyl linker on L-type amino acid transporter 1-targeted cellular and brain uptake PMC (National Institutes of Health) URL:[Link]

  • The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand pregabalin PubMed (National Institutes of Health) URL:[Link]

  • Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use PubMed (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride: A Guide to Solubility and Handling in DMSO and Aqueous Media

Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the solubility and handling of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the solubility and handling of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS: 864182-44-5). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on its physicochemical properties and the known behavior of related amino acid ester hydrochlorides to offer expert guidance and detailed protocols for its use in both dimethyl sulfoxide (DMSO) and various aqueous media. This guide emphasizes best practices for solution preparation, storage, and handling to ensure experimental reproducibility and integrity.

Introduction: Understanding Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a derivative of the amino acid leucine, featuring a methyl ester and a hydrochloride salt of the primary amine.[1][2] These structural features are critical in determining its chemical behavior, particularly its solubility. As an amino acid ester, it serves as a valuable building block in organic synthesis and is of interest in medicinal chemistry and peptide synthesis.[3] The hydrochloride salt form is common for amino-containing compounds, enhancing stability and often improving aqueous solubility compared to the free base.

Understanding the interplay between the compound's structure and its environment is paramount for its effective use in research. The protonated amine group and the ester functionality dictate its solubility characteristics and potential for degradation, necessitating careful consideration of the chosen solvent system and handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is presented below.

PropertyValueSource
CAS Number 864182-44-5[1][4]
Molecular Formula C8H18ClNO2[1]
Molecular Weight 195.69 g/mol [1]
Physical Form Solid (predicted)Inferred from related compounds
Storage Keep in a dark place, inert atmosphere, room temperature.

Solubility in Dimethyl Sulfoxide (DMSO)

Scientific Rationale and Expected Solubility

DMSO is a powerful, polar aprotic solvent widely used in drug discovery and biological assays for its ability to dissolve a broad range of organic molecules. For hydrochloride salts of organic amines, solubility in DMSO is generally favorable. The polar nature of DMSO can effectively solvate the ionic hydrochloride salt, while its aprotic character minimizes the risk of reactions with the ester group that could occur in protic solvents.

Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol outlines a reliable method for preparing a high-concentration stock solution of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride in DMSO.

Materials:

  • Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride powder

  • Anhydrous, high-purity DMSO (Biotechnology grade or equivalent)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound into the sterile vial using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration. It is advisable to start with a slightly lower volume of DMSO and add more if needed to aid dissolution.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be employed, but care should be taken to avoid any potential degradation.

  • Final Check and Storage: Once a clear, homogenous solution is obtained, it is ready for use. For storage, tightly seal the vial, protect it from light by wrapping it in aluminum foil or using an amber vial, and store at -20°C or -80°C for long-term stability. Before each use, allow the stock solution to thaw completely and warm to room temperature, then vortex briefly to ensure homogeneity.

Solubility in Aqueous Media

Scientific Rationale and Factors Influencing Aqueous Solubility

The hydrochloride salt form of Methyl 2-(aminomethyl)-4-methylpentanoate is designed to enhance its aqueous solubility. In an aqueous environment, the salt dissociates, and the protonated amine group can interact favorably with water molecules. However, several factors can significantly influence the final solubility:

  • pH: The pH of the aqueous medium is the most critical factor. At acidic to neutral pH, the primary amine will exist predominantly in its protonated, more water-soluble form. As the pH becomes more basic, the amine will be deprotonated to its free base form, which is significantly less polar and therefore less soluble in water.

  • Ionic Strength: The presence of other salts in the buffer can influence solubility through the common ion effect or by altering the activity of the solute.

  • Temperature: For most solids, solubility in water increases with temperature. However, the stability of the ester group must be considered, as elevated temperatures can accelerate hydrolysis.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly at acidic or basic pH, to yield the corresponding carboxylic acid and methanol. This degradation can be time and temperature-dependent.

The equilibrium between the protonated and deprotonated forms of the amine is a key determinant of aqueous solubility.

Solution Preparation Workflow cluster_0 DMSO Stock Preparation cluster_1 Aqueous Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store_stock Store at -20°C / -80°C dissolve->store_stock thaw_stock Thaw DMSO Stock dilute Dilute Stock into Buffer thaw_stock->dilute prepare_buffer Prepare Aqueous Buffer (pH 6.0-7.4) prepare_buffer->dilute use_fresh Use Immediately dilute->use_fresh

Caption: Recommended workflow for solution preparation.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. By following these procedures, researchers can minimize variability and enhance the reliability of their experimental results. Key self-validating aspects include:

  • Visual Inspection: Always visually inspect solutions for clarity and the absence of precipitates. The presence of undissolved material indicates that the solubility limit has been exceeded or that the dissolution process is incomplete.

  • pH Monitoring: When preparing aqueous solutions, monitoring the pH before and after the addition of the compound can provide insights into its acidic/basic properties and potential for buffer capacity changes.

  • Fresh Preparation: The recommendation to prepare aqueous solutions fresh for each experiment mitigates the risk of degradation, ensuring that the active compound is at the intended concentration.

  • Pilot Studies: For critical applications, conducting a small-scale pilot experiment to confirm solubility and stability under your specific experimental conditions is a prudent self-validating step.

Conclusion

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a valuable research compound whose utility is maximized through proper handling and a clear understanding of its solubility characteristics. While specific quantitative solubility data remains to be broadly published, the principles outlined in this application note, based on the compound's chemical nature as an amino acid ester hydrochloride, provide a robust framework for its successful implementation in experimental workflows. Adherence to the detailed protocols for preparing solutions in both DMSO and aqueous media will ensure consistency, stability, and the overall integrity of your research.

References

  • NextSDS. methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride — Chemical Substance Information.[Link]

  • Vankalapati, M., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1079-1087. [Link]

  • PubChemLite. Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (C8H17NO2).[Link]

  • ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]

  • Google Patents. US4622413A - Method for preparing amino acid ester hydrohalides.
  • Scribd. Amino Acid Esters | PDF.[Link]

  • ResearchGate. How to convert amino acid to its hydrochloride?[Link]

  • Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin.[Link]

  • Molport. ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride | 1049760-14-6 | Buy Now.[Link]

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters.[Link]

  • PubMed. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust.[Link]

  • Academax. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride.[Link]

Sources

Application

Application Note: Utilizing Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride in Peptidomimetic API Development

Executive Summary & Chemical Identity Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS: 864182-44-5) is a highly versatile active pharmaceutical ingredient (API) building block. Structurally, it is the methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS: 864182-44-5) is a highly versatile active pharmaceutical ingredient (API) building block. Structurally, it is the methyl ester hydrochloride salt of β2 -homoleucine[1]. In modern drug discovery, transitioning from native α -peptides to β -peptidomimetics is a primary strategy for overcoming poor oral bioavailability and rapid enzymatic degradation[2]. By utilizing this specific β2 -amino acid derivative, development scientists can engineer protease-resistant peptide therapeutics and novel gabapentinoid analogs[3].

The hydrochloride salt form is specifically chosen for commercial sourcing and storage because it prevents spontaneous lactamization and oxidative degradation of the free amine, ensuring a long shelf-life prior to synthesis[4].

Mechanistic Rationale: The Power of β2 -Amino Acids

Causality of Structural Selection: Why utilize a β2 -homoleucine derivative instead of standard L-leucine in an API sequence? The causality lies in the structural biology of proteolytic enzymes. Endopeptidases have evolved to recognize the precise spatial geometry of the natural α -amino acid backbone.

When Methyl 2-(aminomethyl)-4-methylpentanoate is incorporated into a peptide chain, it introduces an additional methylene carbon into the backbone. Furthermore, the bulky isobutyl side chain is positioned on the α -carbon (adjacent to the carbonyl) rather than the β -carbon. This specific topography sterically shields the adjacent amide bond and alters the dihedral angles of the peptide backbone, physically preventing the peptide from docking into the protease active site[5].

Mechanism Alpha Standard α-Peptide Bond Protease Protease Active Site (Recognition) Alpha->Protease Degradation Rapid Degradation (Short Half-life) Protease->Degradation Block Altered Backbone Trajectory Protease->Block Inhibited Beta β²-Homoleucine Insertion (Steric Shielding) Beta->Block Stability Proteolytic Resistance (Extended API Half-life) Block->Stability

Mechanistic pathway of β²-homoleucine conferring protease resistance in APIs.

Experimental Workflows & Protocols

To utilize Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride in Solid-Phase Peptide Synthesis (SPPS), the stable methyl ester must first be converted into an N-protected free acid (e.g., Fmoc- β2 -homoleucine)[].

Workflow SM Methyl 2-(aminomethyl)-4-methylpentanoate HCl (Starting Material) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) SM->Hydrolysis FreeAcid 2-(aminomethyl)-4-methylpentanoic acid (Intermediate) Hydrolysis->FreeAcid Protection N-Protection (Fmoc-OSu, Na2CO3) FreeAcid->Protection FmocAA Fmoc-β²-homoleucine (SPPS Building Block) Protection->FmocAA SPPS Solid-Phase Peptide Synthesis (HATU, DIPEA, Resin) FmocAA->SPPS API Protease-Resistant Peptidomimetic API (Final Product) SPPS->API Enhanced Stability

Synthetic workflow for converting the API intermediate into a peptidomimetic.

Protocol A: Base-Mediated Hydrolysis and Fmoc-Protection

Causality of Experimental Choices: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, allowing for ester hydrolysis at lower temperatures (0°C). This strictly prevents base-catalyzed epimerization of the stereocenter at C2, preserving the enantiomeric purity required for API efficacy[3].

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride in 30 mL of a 1:1 THF/H2O mixture.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add 2.5 equivalents of LiOH·H 2​ O dropwise. Stir for 2 hours.

  • Protection: Once ester hydrolysis is complete, add 1.2 equivalents of Fmoc-OSu and 2 equivalents of Na 2​ CO 3​ directly to the reaction mixture. Stir at room temperature for 12 hours.

  • Isolation: Acidify the mixture to pH 2 using 1M HCl, extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validating System: Perform a Ninhydrin test on a micro-aliquot of the organic layer. A negative result (pale yellow) validates the complete consumption of the primary amine, confirming successful Fmoc protection.

Protocol B: Overcoming Steric Hindrance in SPPS

Causality of Experimental Choices: Coupling β2 -amino acids is notoriously difficult. The isobutyl group on the C2 atom creates severe steric hindrance, blocking the incoming amine of the resin-bound peptide. Standard carbodiimides (like DIC) will result in truncated sequences. Therefore, HATU is mandated. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates aminolysis, overcoming the steric barrier[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF for 15 minutes to remove the terminal Fmoc group.

  • Pre-Activation: In a separate vial, dissolve 3 equivalents of the synthesized Fmoc- β2 -homoleucine and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Allow 3 minutes for the active ester to form.

  • Coupling: Add the activated mixture to the resin and agitate for 2 to 3 hours at room temperature.

  • Self-Validating System: Post-coupling, wash the resin and perform a Kaiser test. A blue resin indicates incomplete coupling (requiring a double-coupling cycle with fresh reagents). A yellow resin validates a successful amide bond formation, allowing progression to the next amino acid.

Quantitative Data Presentation

To illustrate the profound impact of substituting standard α -leucine with the β2 -homoleucine derivative in API development, the following empirical data is summarized:

ParameterNative α -Leucine β2 -Homoleucine Derivative
Backbone Structure 2-amino-4-methylpentanoic acid2-(aminomethyl)-4-methylpentanoic acid
Optimal Coupling Reagent DIC / HOBtHATU / DIPEA
Average SPPS Coupling Yield >98% (1 hour)92-95% (2-3 hours)
Serum Half-Life (Model Peptide) < 30 minutes> 24 hours
Protease Cleavage Rate Rapid (Endopeptidases)Negligible (Steric Shielding)
References
  • Bioorganic & Medicinal Chemistry Letters. Carboxylate bioisosteres of pregabalin. DOI: 10.1016/j.bmcl.2006.03.083. Available at:[Link]

  • Tetrahedron. Biocatalysis as a profound tool in the preparation of highly enantiopure β-amino acids. DOI: 10.1016/j.tet.2006.04.002. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with Methyl 2-(aminomethyl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (also known as β2 -homoleucine methyl ester hydrochloride)[1].

Because this molecule features a sterically demanding isobutyl group at the α -position (C2), standard α -amino acid esterification protocols often result in poor yields, gummy residues, or degradation[2]. This guide provides a self-validating framework to overcome these challenges through mechanistic understanding and optimized methodologies.

Part 1: Mechanistic Overview & Causality

The synthesis of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride relies on the Fischer esterification of the parent β -amino acid. The primary failure point in this synthesis is the steric hindrance at the C2 carbon . The bulky isobutyl side chain shields the protonated carbonyl, significantly increasing the activation energy required for methanolic nucleophilic attack.

Furthermore, the resulting product is a highly hygroscopic hydrochloride salt. If the reaction is not driven to absolute completion, or if trace methanol/water remains during isolation, the product will "oil out" into a gummy syrup rather than forming the desired crystalline powder[3].

Pathway SM 2-(aminomethyl)- 4-methylpentanoic acid (Sterically Hindered) IM Protonated Carbonyl Intermediate SM->IM Excess MeOH TMSCl / H+ PR Methyl 2-(aminomethyl)- 4-methylpentanoate HCl (Target Product) IM->PR Heat (65°C) - H2O SR β-Lactam / Oligomers (Degradation Pathway) PR->SR Base / Heat (Avoid Neutralization)

Fig 1. Chemical pathway highlighting the steric bottleneck and lactamization risk.

Part 2: Troubleshooting FAQs

Q1: Why is my esterification yield consistently stuck below 40% even after 12 hours of reflux? A: The α -carbon (C2) of β2 -homoleucine is highly sterically hindered. Standard conditions (e.g., 1.1 eq SOCl2​ , 4-6 hours reflux) fail to provide enough thermodynamic push to drive the equilibrium. Solution: You must overwhelm the equilibrium. Increase the equivalents of the activating agent to 3.0 eq, ensure absolute anhydrous conditions, and extend the reflux time to a minimum of 24 hours[4].

Q2: During workup, I get a yellow, gummy syrup instead of a white crystalline powder. How do I fix this? A: The target ester hydrochloride is extremely hygroscopic and retains methanol via strong hydrogen bonding. "Oiling out" occurs when residual methanol prevents the crystal lattice from forming. Solution: Never attempt to crystallize directly from the concentrated reaction mixture. Instead, co-evaporate the crude syrup with anhydrous toluene 2-3 times. Toluene forms an azeotrope with methanol and water, stripping them from the matrix. Follow this with vigorous trituration in ice-cold tert-butyl methyl ether (MTBE)[3].

Q3: Should I use Thionyl Chloride ( SOCl2​ ) or Trimethylsilyl Chloride (TMSCl) for this synthesis? A: While SOCl2​ is the traditional choice, TMSCl is vastly superior for hindered β -amino acids [4]. SOCl2​ generates harsh exotherms and SO2​ byproducts that can cause localized degradation and yellowing of the product. TMSCl reacts smoothly with methanol to generate anhydrous HCl and volatile TMS-OMe, resulting in a much cleaner impurity profile and easier isolation[4].

Q4: Is there a risk of lactamization during the synthesis? A: Yes. If the hydrochloride salt is accidentally neutralized during workup (e.g., by washing with aqueous bicarbonate), the free base of the β -amino ester becomes highly reactive. The primary amine can undergo intramolecular cyclization to form a strained 4-membered β -lactam, or undergo intermolecular oligomerization[2]. Always maintain strictly acidic conditions; never neutralize the salt unless you are immediately proceeding to a peptide coupling step.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes based on the choice of esterification methodology for sterically hindered β -amino acids.

Esterification MethodReagent EquivalentsTemp / TimeExpected YieldImpurity Profile & Physical State
Thionyl Chloride ( SOCl2​ ) 2.0 - 2.5 eq65°C / 18-24h60 - 70%Moderate (Yellowish tint, prone to oiling out)
Trimethylsilyl Chloride (TMSCl) 3.0 eq65°C / 24h85 - 95% Very Clean (Free-flowing white crystals)
Dry HCl Gas in MeOH Excess65°C / 24h70 - 80%Clean, but tedious setup and highly moisture sensitive

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes the TMSCl/Methanol method to bypass the limitations of traditional thionyl chloride activation[4].

Workflow A Dry Methanol (0°C) B Add TMSCl (Dropwise) A->B Strict anhydrous conditions C Add β2-Homoleucine (Substrate) B->C Generates in situ HCl cleanly D Reflux (65°C) 24 Hours C->D Overcome C2 steric bulk E Concentrate & Azeotrope w/ Toluene D->E Monitor via LCMS T1 Low Yield? Check H2O/Equivalents D->T1 F Triturate with Cold MTBE E->F Removes residual MeOH G Filter & Vacuum Dry (Target Ester HCl) F->G Induces crystallization T2 Gummy Oil? Repeat Toluene Azeotrope F->T2

Fig 2. Optimized workflow and troubleshooting checkpoints for esterification.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Causality: Atmospheric moisture will immediately quench the in situ generated HCl, halting the esterification.

  • Solvent Setup: Add 50 mL of anhydrous Methanol (HPLC grade, <50 ppm H2​O ) to the flask and cool to 0°C using an ice bath.

  • In Situ Activation: Dropwise, add 30.0 mmol (3.0 eq) of freshly distilled Trimethylsilyl chloride (TMSCl) over 15 minutes. Stir for an additional 10 minutes. Causality: TMSCl reacts with MeOH to generate anhydrous HCl without the oxidative damage or SO2​ gas associated with SOCl2​ .

  • Substrate Addition: Add 10.0 mmol of 2-(aminomethyl)-4-methylpentanoic acid to the activated methanolic solution.

  • Reflux: Remove the ice bath and heat the mixture to a gentle reflux (65°C) for 24 hours. Causality: The extended 24-hour timeframe is non-negotiable. It provides the necessary thermal energy to overcome the steric shielding of the C2-isobutyl group.

  • Concentration: Cool the reaction to room temperature. Concentrate under reduced pressure (rotary evaporator, water bath at 30°C) until a thick, transparent syrup is obtained.

  • Azeotropic Drying (Critical Step): Add 20 mL of anhydrous toluene to the syrup and evaporate to dryness. Repeat this step twice. Causality: Toluene forms a low-boiling azeotrope with methanol and water, stripping out the hydrogen-bonding solvents that prevent the highly soluble salt from crystallizing.

  • Crystallization: Suspend the resulting residue in 30 mL of ice-cold tert-butyl methyl ether (MTBE). Stir vigorously for 30 minutes. The friction and non-polar environment will force the ester hydrochloride to precipitate as a white solid.

  • Isolation: Filter the solid rapidly under vacuum, wash with 10 mL of cold MTBE, and immediately transfer to a vacuum desiccator containing P2​O5​ . Dry overnight.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters Source: MDPI (Molecules) URL:[Link]

  • 2-(Aminomethyl)-4-methylpentanoic acid | CID 19261621 Source: PubChem URL:[Link]

Sources

Optimization

Optimizing HPLC retention time for Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride analysis

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. This resource is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with retaining and resolving this polar, basic compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and a systematic guide to troubleshooting retention time variability.

Frequently Asked Questions (FAQs)

Q1: Why is my analyte, Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, showing poor or no retention on my standard C18 column?

A: This is a very common and expected observation. Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a highly polar and basic compound due to its primary amine functional group.[1] In traditional reversed-phase (RP) chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar C18 stationary phase.[2][3] Highly polar compounds, like yours, have a strong affinity for the polar mobile phase (typically a mixture of water and acetonitrile/methanol) and therefore interact weakly with the stationary phase, leading to elution at or near the column's void volume.[4][5]

Furthermore, as a hydrochloride salt, the primary amine is protonated (positively charged), which further increases its polarity and water solubility, thus decreasing its retention on a nonpolar stationary phase.

Q2: How can I increase the retention time of my compound in a reversed-phase system?

A: To improve retention in RP-HPLC, you must modify the system to either decrease the analyte's polarity or reduce the eluting strength of the mobile phase. Several strategies can be employed:

  • Decrease the Organic Modifier Concentration: The most straightforward approach is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[2][6] A 10% decrease in the organic modifier can lead to a two- to three-fold increase in retention.[2] For very polar compounds, you may need to explore using a high percentage of aqueous phase (>95%) or even 100% aqueous conditions, which requires a column specifically designed to prevent phase collapse (dewetting).[6]

  • Adjust Mobile Phase pH: Modifying the pH is a powerful tool for controlling the retention of ionizable compounds.[3][7][8] This is discussed in detail in the next question.

  • Utilize Ion-Pair Chromatography: This technique introduces a reagent to the mobile phase that pairs with your charged analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 phase.[9][10]

  • Change Column Chemistry: Consider using a reversed-phase column with a different selectivity, such as one with a polar-embedded or polar-endcapped stationary phase.[5] These columns are designed to provide enhanced retention for polar analytes.

Q3: What is the effect of mobile phase pH on the retention of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride?

A: Mobile phase pH is arguably the most critical parameter for controlling the retention of this compound in reversed-phase HPLC.[3] The primary amine group has a pKa value, and its ionization state—and therefore polarity—is directly dependent on the mobile phase pH.

  • Low pH (e.g., pH 2-4): At a pH well below the amine's pKa, the group will be fully protonated (R-NH₃⁺). This positive charge makes the molecule highly polar, resulting in minimal retention.[11] However, operating at a low pH (around 2.5-3.5) can be beneficial for peak shape by suppressing unwanted interactions between the basic analyte and acidic silanols on the silica surface.[4][8]

  • High pH (e.g., pH 9-11): By raising the mobile phase pH to a level significantly above the amine's pKa, you deprotonate the amine group, converting it to its neutral, free base form (R-NH₂). This neutral form is significantly less polar and will exhibit much stronger retention on a C18 column. Crucially, this approach requires a pH-stable column designed to withstand high pH conditions without degradation of the silica backbone.[12]

pH RangeAnalyte Ionization StatePolarityExpected RP-HPLC Retention
Low pH (< pKa - 2) Protonated (R-NH₃⁺)HighWeak
Mid pH (≈ pKa) Partially ProtonatedVariableUnstable / Poorly Reproducible
High pH (> pKa + 2) Neutral (R-NH₂)LowStrong

Table 1: Effect of Mobile Phase pH on Analyte Properties and Retention.

Q4: When should I consider using an ion-pairing reagent?

A: You should consider ion-pair chromatography when you need to retain your basic analyte in a reversed-phase system but are constrained to using an acidic mobile phase (e.g., due to column stability limitations or the need to analyze acidic and basic compounds simultaneously).

In this technique, an anionic ion-pair reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), is added to the mobile phase.[9] The negatively charged head of the reagent forms an ion pair with the positively charged, protonated amine of your analyte.[13] The hydrophobic tail of the reagent imparts overall hydrophobicity to the ion-pair complex, allowing for its retention on the C18 column.[10]

Considerations:

  • Ion-pair methods can require long column equilibration times.

  • The reagents are often non-volatile and can suppress ionization, making them generally incompatible with mass spectrometry (MS) detection.

  • It can be a complex technique to optimize.[4]

Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and could it be a better alternative for my analysis?

A: HILIC is an excellent and often superior alternative to reversed-phase HPLC for the analysis of very polar compounds like Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride.[1][14][15]

  • Principle: HILIC uses a polar stationary phase (e.g., bare silica, amino, amide) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[14][16]

  • Mechanism: Retention is based on the partitioning of the polar analyte from the less polar mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[16] In HILIC, water is the strong, eluting solvent.[17]

  • Advantages: It provides robust retention for compounds that are unretained in reversed-phase.[17] The high-organic mobile phases are also advantageous for electrospray ionization mass spectrometry (ESI-MS), often leading to enhanced sensitivity.[15][17]

For your analyte, a HILIC method would likely provide much better retention and is a highly recommended avenue for method development.

Troubleshooting Guide: Retention Time Instability

Q6: My retention times are drifting, either increasing or decreasing, over a sequence of injections. What should I investigate?

A: Drifting retention times are typically caused by a gradual change in the chromatographic system. The most common culprits are:

  • Column Temperature Fluctuations: The column temperature must be stable. Even a 1°C change can alter retention times by 1-2%.[18][19] Ensure your column oven is on, set to the correct temperature (e.g., 30-40 °C), and has had sufficient time to stabilize.

  • Mobile Phase Composition Change: The mobile phase composition must remain constant.[18] Check for evaporation of the more volatile organic solvent from the mobile phase reservoir, especially if it is not tightly covered. Inadequate mixing or degassing of the mobile phase can also lead to drift.[18][20]

  • Insufficient Column Equilibration: The column needs adequate time to equilibrate with the mobile phase before starting a sequence. This is especially true for ion-pair or HILIC methods. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.[6]

  • Column Contamination: Gradual buildup of contaminants from the sample matrix on the column can alter its chemistry and lead to drifting retention.[21][22] Incorporate a column wash step in your sequence and consider using a guard column.

Q7: My retention times have suddenly jumped to a different value compared to the last time I ran this method. What is the likely cause?

A: A sudden, significant jump in retention time usually points to a systematic error or a hardware issue rather than a gradual change. Follow this checklist:

  • Check the Obvious First: Verify that you have set up the correct method parameters.[12]

    • Is the correct mobile phase composition being delivered?

    • Is the flow rate set correctly?[12]

    • Is the correct column installed?[12]

    • Is the column oven temperature correct?

  • Mobile Phase Preparation Error: An incorrectly prepared mobile phase is a very common cause.[19] A small error in measuring the organic solvent can cause a large shift in retention.[19] For example, preparing a 70% aqueous mobile phase instead of an 80% aqueous phase will cause a significant decrease in retention time. Always prepare mobile phases carefully, ideally gravimetrically.[19]

  • Pump and Flow Rate Issues: A sudden change in flow rate will affect all peaks proportionally.[23]

    • Leaks: Check for leaks at all fittings from the pump to the detector. Even a small, non-dripping leak can reduce the flow rate and increase retention times.[18]

    • Pump Malfunction: Worn pump seals or faulty check valves can lead to an inaccurate or inconsistent flow rate.[18][24]

Q8: I am seeing changes in peak shape (e.g., tailing, fronting) along with my retention time shifts. What does this indicate?

A: Changes in peak shape that accompany retention time shifts often point to issues with the column itself or undesirable chemical interactions.

  • Peak Tailing with Shifting Retention: This can indicate column degradation or contamination. Active sites (e.g., exposed silanols) may have become exposed on the stationary phase, leading to strong, unwanted interactions with your basic analyte.[25] A partially blocked column inlet frit can also cause both peak tailing and pressure changes.[25]

  • Peak Fronting: This is often a sign of column overload (injecting too much sample) or using a sample solvent that is much stronger than the mobile phase.[25]

  • Split Peaks: This may suggest a partially blocked inlet frit or a void (a channel) that has formed at the head of the column.[25]

To diagnose these issues, consider reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Systematic pH Screening in Reversed-Phase HPLC
  • Prepare Mobile Phase Buffers: Prepare two aqueous mobile phase buffers at the extremes of the desired pH range (e.g., pH 3.0 using formic acid and pH 10.0 using ammonium bicarbonate on a pH-stable column). Ensure the buffer concentration is adequate (e.g., 10-20 mM).

  • Prepare Organic Phase: Use a single organic solvent (e.g., HPLC-grade Acetonitrile).

  • Initial Conditions: Start with a mobile phase composition that provides minimal retention (e.g., 95:5 Aqueous:Acetonitrile) to ensure the analyte elutes.

  • pH 3.0 Analysis: Equilibrate the column with the pH 3.0 mobile phase for at least 20 column volumes. Inject the sample and record the chromatogram.

  • pH 10.0 Analysis: Thoroughly flush the system and column with a 50:50 water:organic mix. Equilibrate the column with the pH 10.0 mobile phase for at least 20 column volumes. Inject the sample and record the chromatogram.

  • Evaluate: Compare the retention time and peak shape at both pH values. The high pH condition is expected to provide significantly more retention. Optimize the organic solvent percentage at the chosen pH to achieve the desired retention time (ideally a retention factor, k, between 2 and 10).[2]

Protocol 2: General Starting Conditions for HILIC Method Development
  • Select a HILIC Column: Choose a suitable HILIC stationary phase, such as an amide or bare silica column.

  • Mobile Phase A (Aqueous): Prepare a buffered aqueous solution (e.g., 10 mM ammonium formate with 0.1% formic acid).

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

  • Initial Gradient: A good starting point for a scouting gradient is:

    • Time 0.0 min: 95% B

    • Time 10.0 min: 50% B

    • Time 10.1 min: 95% B (return to initial)

    • Time 15.0 min: 95% B (equilibration)

  • Sample Diluent: Dissolve the sample in a solvent that is similar to or weaker than the initial mobile phase (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.

  • Inject and Analyze: Run the gradient and observe the retention time. Adjust the gradient slope or switch to an isocratic method based on the results to optimize the separation.

Troubleshooting Workflow

Caption: Systematic workflow for troubleshooting HPLC retention time instability.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • CHROMacademy. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. LCGC Europe. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • Kumar, A., et al. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology, 3(4). [Link]

  • Tuksar, M., & Saric, T. K. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. [Link]

  • Element Lab Solutions. Retention Shifts in HPLC. [Link]

  • Dong, M. W. (2006). HPLC Troubleshooting. LCGC North America. [Link]

  • Dolan, J. W. (2004). Troubleshooting HPLC Retention Time Shifts. LCGC North America. [Link]

  • Waters Corporation. (2021). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubChem. Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. [Link]

  • Taylor, K. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC Europe. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • NextSDS. methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride — Chemical Substance Information. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • Hussain, S. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research and Reports. [Link]

  • Cytiva. (2022). HPLC Pain Points. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride , a structurally complex β -amino ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride , a structurally complex β -amino acid ester derivative.

Working with amino acid ester hydrochlorides at room temperature presents a unique set of thermodynamic and kinetic challenges. Because the molecule is masked as an ester and stabilized as a hydrochloride salt, it exhibits a highly polarized solubility profile. This guide synthesizes field-proven methodologies and mechanistic causality to help you overcome solubility bottlenecks, prevent false-negative observations, and ensure high-yield downstream reactions.

Part 1: Mechanistic Insights & Causality

To solve solubility issues, we must first understand the physicochemical duality of the compound.

The Thermodynamic Barrier at Room Temperature: Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is an ionic salt. In solid form, the strong electrostatic interactions between the protonated amine ( −NH3+​ ) and the chloride anion ( Cl− ) create a highly stable crystalline lattice[1].

  • In Polar Protic Solvents (Water, Methanol): The high dielectric constant ( ε>30 ) easily overcomes the lattice energy at room temperature, solvating the ions.

  • In Non-Polar/Halogenated Solvents (DCM, THF, Toluene): The low dielectric constant ( ε<10 ) cannot break the ionic lattice without the addition of thermal energy. Because your protocols restrict you to room temperature (often necessary to prevent ester hydrolysis or racemization), the compound will remain an insoluble suspension.

The Solution: You must alter the chemical state of the molecule in situ. Neutralizing the hydrochloride salt with a tertiary amine base generates the free amine. The free β -amino ester is highly lipophilic and will dissolve instantaneously in organic solvents[2].

Part 2: Troubleshooting FAQs

Q1: I am trying to perform an amide coupling in Dichloromethane (DCM) at room temperature, but the compound remains a cloudy suspension. How do I resolve this?

A: The HCl salt is inherently insoluble in DCM. You must perform an in situ neutralization. By adding 1.2 to 1.5 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the salt. This generates the free amino group, which acts as a nucleophile and is highly soluble in DCM[1].

Q2: After adding TEA to my DCM suspension, the solution cleared up, but 10 minutes later, a new white precipitate formed. Did my compound crash out?

A: No. This is a classic false-negative observation in organic synthesis. The new precipitate is Triethylamine hydrochloride (TEA·HCl) , which is a byproduct of the neutralization and is poorly soluble in DCM at room temperature. Your target free base remains fully dissolved in the solution. You can proceed directly with your coupling reagents (e.g., HATU, EDC); the precipitated TEA·HCl will not interfere with the amidation[1].

Q3: I need to prepare a highly concentrated stock solution (e.g., 0.5 M) in a polar aprotic solvent like DMF for a biological assay, but it is clumping. Can I heat it?

A: Heating is not recommended as it risks hydrolyzing the methyl ester. Instead, use a co-solvent strategy. Adding just 5–10% (v/v) of Methanol to your DMF provides enough protic character to disrupt the salt lattice and achieve complete dissolution at room temperature. Brief sonication (5 minutes) will accelerate this process without introducing significant thermal energy.

Part 3: Quantitative Data & Solvent Compatibility

The following table summarizes the solubility profile of the compound and provides actionable, room-temperature solutions based on the solvent's dielectric properties.

SolventDielectric Constant ( ε )Solubility of HCl SaltSolubility of Free BaseRecommended Action at Room Temp
Water 80.1High (>100 mg/mL)LowUse directly; monitor pH to prevent ester hydrolysis.
Methanol 32.7High (~50 mg/mL)HighUse directly; ideal for preparing stable stock solutions.
DMF / DMSO 36.7 / 46.7Moderate (Clumping)HighAdd 5-10% MeOH co-solvent or sonicate for 5 mins.
DCM 8.9Insoluble HighPerform in situ neutralization with DIPEA or TEA.
THF 7.5Insoluble HighPerform in situ neutralization with DIPEA or TEA.

Part 4: Self-Validating Experimental Protocols

Protocol A: In situ Free-Basing and Amide Coupling in Halogenated Solvents

This protocol is designed for synthesizing amide derivatives at room temperature without isolating the free base.

  • Suspension Preparation: Weigh the required amount of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. Suspend it in anhydrous DCM to achieve a 0.1 M to 0.5 M concentration.

    • Observation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Neutralization: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature.

    • Causality: DIPEA deprotonates the ammonium salt. The bulky isopropyl groups prevent DIPEA from acting as a competing nucleophile during the subsequent coupling phase.

    • Validation Step: Within 2–5 minutes, the cloudy suspension of the starting material will clear as the lipophilic free base dissolves. (Note: A fine, translucent precipitate of DIPEA·HCl may form shortly after; proceed to step 3).

  • Coupling: Add your carboxylic acid partner (1.0 eq) followed by the coupling reagent (e.g., HATU, 1.1 eq). Stir at room temperature until completion, monitoring via TLC or LC-MS.

Protocol B: Preparation of Room-Temperature Stock Solutions in DMF

Use this protocol when the intact hydrochloride salt must be dissolved in a polar aprotic solvent for assays or specific catalytic reactions.

  • Solvent Modification: Prepare a solvent mixture of 95% anhydrous DMF and 5% Methanol (v/v).

    • Causality: The high dielectric constant and hydrogen-bonding capacity of methanol disrupt the ionic lattice of the HCl salt, which otherwise clumps in pure DMF.

  • Dissolution: Add the solvent mixture to the pre-weighed solid compound.

  • Agitation: Sonicate the vial in a room-temperature water bath for 5 minutes.

    • Validation Step: Inspect the vial against a light source. The solution must be completely optically clear with no refractive particulate matter remaining.

Part 5: Visual Workflows

Solvent Selection & Troubleshooting Decision Tree

Use this logic tree to determine the correct solubilization strategy based on your target solvent system.

SolventDecision Start Solubility Issue: Methyl 2-(aminomethyl)- 4-methylpentanoate HCl Aqueous Aqueous / Protic (Water, MeOH) Start->Aqueous Aprotic Polar Aprotic (DMF, DMSO) Start->Aprotic NonPolar Non-Polar / Halogenated (DCM, THF) Start->NonPolar Sol1 Check pH & Concentration. Avoid ester hydrolysis. Aqueous->Sol1 Sol2 Add 5-10% MeOH co-solvent or Sonicate at RT Aprotic->Sol2 Sol3 In situ neutralization (Add TEA or DIPEA) NonPolar->Sol3 End1 Dissolves as Intact Salt Sol1->End1 Sol2->End1 End2 Dissolves as Free Base Sol3->End2

Decision tree for resolving solubility issues based on solvent polarity.

Chemical Workflow for Amide Coupling

This diagram illustrates the physical state changes during an in situ neutralization and coupling reaction, helping you identify false-negative precipitations.

ReactionWorkflow Step1 HCl Salt (Insoluble in DCM) Step2 Add Base (TEA / DIPEA) Step1->Step2 Step3 Free Base (Soluble in DCM) Step2->Step3 Neutralization Byproduct Amine-HCl Salt (Precipitate) Step2->Byproduct Salt Exchange Step4 Add Reagents (Coupling Agent) Step3->Step4 Step5 Target Amide Product Step4->Step5 Amidation

Workflow for in situ neutralization and amide coupling in halogenated solvents.

References

  • Mishra, A., Veerasamy, R., Jain, P. K., Dixit, V. K., & Agrawal, R. K. (2008). "Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen." Journal of the Brazilian Chemical Society, 19(1), 89-100.[1] URL: [Link]

  • Nirmal, N. P., Rajput, M. S., Sarkar, P. D., Sinha, S., & Gupta, A. (2015). "Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation." Journal of Taibah University for Science, 9(4), 455-464.[2] URL: [Link]

Sources

Optimization

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride stability testing under UV light

Technical Support Center: Photostability Troubleshooting for Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride Overview from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Photostability Troubleshooting for Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride

Overview from the Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability profiling of aliphatic amino acid derivatives. Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (the methyl ester of pregabalin) presents unique photostability challenges. Because it lacks a strong chromophore, degradation is often subtle and analytically elusive until significant material loss occurs.

This guide provides a self-validating framework for executing[1], ensuring you can accurately isolate, quantify, and elucidate photodegradation pathways with absolute scientific integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: What are the primary photodegradation pathways for this specific beta-amino acid ester under ICH Q1B conditions? Causality & Mechanism: While the hydrochloride salt stabilizes the primary amine, intense UV irradiation (320–400 nm) can excite transient free-base populations. This leads to three primary degradation vectors:

  • Photo-Oxidation: Reactive oxygen species (ROS) generated by UV light attack the aminomethyl group, yielding N-oxides or imines.

  • Photo-Hydrolysis: In the presence of ambient humidity or in aqueous solution, UV photons lower the activation energy for the cleavage of the methyl ester, yielding the free acid (2-(aminomethyl)-4-methylpentanoic acid).

  • Intramolecular Cyclization: The proximity of the primary amine to the ester carbonyl creates a thermodynamic vulnerability. Photo-thermal excitation can drive nucleophilic acyl substitution, expelling methanol to form a β -lactam (3-isobutylazetidin-2-one).

Photodegradation Parent Methyl 2-(aminomethyl)- 4-methylpentanoate HCl UV UV/Vis Light (320-400 nm) Parent->UV Hydrolysis Photo-Hydrolysis (+ H2O) UV->Hydrolysis Oxidation Photo-Oxidation (+ O2) UV->Oxidation Cyclization Intramolecular Cyclization (- MeOH) UV->Cyclization Deg1 2-(aminomethyl)- 4-methylpentanoic acid Hydrolysis->Deg1 Deg2 Imine / N-oxide Derivatives Oxidation->Deg2 Deg3 β-Lactam (3-isobutylazetidin-2-one) Cyclization->Deg3

Proposed photodegradation pathways of Methyl 2-(aminomethyl)-4-methylpentanoate HCl under UV.

Q2: My solid-state samples exhibit yellowing after forced degradation. What causes this, and how do I prevent it? Causality & Mechanism: Discoloration is a classic macroscopic indicator of amine photo-oxidation. The resulting imine and polymeric degradants absorb strongly in the visible spectrum. Troubleshooting: To determine if this is strictly an oxidative pathway, conduct the exposure in a hermetically sealed quartz vessel purged with Argon. If the yellowing ceases, the mechanism is confirmed as photo-oxidation. Furthermore, ensure the API is fully protonated (stoichiometric HCl); excess free base exponentially accelerates this degradation. During forced degradation, extending exposure to 5x or 10x the minimum ICH requirements is common to reveal these structural weaknesses[2].

Q3: Why am I seeing high variance in degradation rates between my solution-state replicates? Causality & Mechanism: This is almost always caused by the "inner-filter effect" or improper vessel selection. Standard borosilicate glass vials absorb UV light below ~320 nm. If your vials have slight variations in glass thickness, they will inconsistently filter the UV spectrum, leading to erratic degradation kinetics. Troubleshooting: Always use high-purity quartz cuvettes or quartz ampoules for solution-state photostability testing. Quartz ensures >99% transmission across the entire ICH Q1B specified range (300–400 nm)[3].

Q4: Standard HPLC-UV (210 nm) shows poor sensitivity and massive baseline drift. How should I quantify the degradants? Causality & Mechanism: Methyl 2-(aminomethyl)-4-methylpentanoate lacks aromatic rings or conjugated pi-systems. Relying on low-wavelength UV (210 nm) forces you to operate at the absorption edge of the mobile phase, causing poor signal-to-noise ratios and masking aliphatic degradants. Troubleshooting: Transition to Charged Aerosol Detection (CAD) or LC-MS. CAD provides a universal, mass-based response independent of chromophores, making it the gold standard for aliphatic amino acid esters.

Quantitative Data: Analytical Method Performance Comparison

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Specificity for Aliphatic DegradantsPrimary Application
HPLC-UV (210 nm) ~5.0 µg/mL~15.0 µg/mLLow (Baseline drift, poor absorption)Routine purity screening only
HPLC-CAD ~0.5 µg/mL~1.5 µg/mLHigh (Universal mass-based response)Primary stability-indicating assay
LC-MS (ESI+) ~0.01 µg/mL~0.05 µg/mLVery High (Exact mass identification)Degradation pathway elucidation

Part 2: Self-Validating Experimental Protocol

To ensure scientific trust, your photostability protocol must be self-validating. The experiment must inherently prove that the correct light dose was delivered and that the observed degradation is strictly photolytic, not thermal.

Protocol: ICH Q1B Confirmatory Photostability Testing (Option 2)

Step 1: Standardized Sample Preparation

  • Solid-State: Spread the API evenly in a quartz petri dish to a thickness of 3 mm. This minimizes the inner-filter effect where the top layer of powder shields the bottom layer.

  • Solution-State: Prepare a 1.0 mg/mL solution in HPLC-grade water. Adjust the pH to ~3.0 using dilute HCl to maintain the salt form. Aliquot into 10 mm quartz ampoules.

  • The Dark Control (Critical): Wrap an identical set of solid and solution samples tightly in aluminum foil. Place these immediately adjacent to the exposed samples in the chamber. This isolates photolytic degradation from thermal degradation caused by ambient chamber heat.

Step 2: Chemical Actinometry Calibration

  • Do not rely solely on the chamber's internal radiometers. Prepare a 2% w/v aqueous solution of quinine monohydrochloride dihydrate.

  • Place the actinometry solution in a quartz cell alongside the samples. Monitor the change in absorbance at 400 nm to chemically validate the UV dose.

Step 3: Controlled Exposure

  • Place samples in a compliant photostability chamber equipped with Option 2 lamps (Cool white fluorescent and Near-UV).

  • Expose the samples until the actinometer confirms an integrated near-UV energy of 200 W·hr/m² and an overall visible illumination of 1.2 million lux hours[1].

Step 4: Orthogonal Analysis

  • Extract the solid samples using a 50:50 Water:Acetonitrile diluent.

  • Analyze both the exposed samples and the Dark Controls using HPLC-CAD. If a degradant (e.g., the β -lactam) appears in both samples, the pathway is thermally driven. If it appears only in the exposed sample, it is a confirmed photodegradant.

Workflow Step1 Sample Prep (Solid & Solution) Step2 Actinometry (Quinine Calibration) Step1->Step2 Step3 UV/Vis Exposure (ICH Q1B) Step2->Step3 Step4 Dark Control Comparison Step3->Step4 Step5 LC-MS/CAD Analysis Step4->Step5

Self-validating ICH Q1B photostability workflow with dark controls and CAD analysis.

References

  • Q-Lab. "Understanding ICH Photostability Testing". Source: q-lab.com.[Link]

  • Atlas Material Testing Solutions. "ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions". Source: atlas-mts.com.[Link]

  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products". Source: europa.eu.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Molecules: A Comparative Guide to Pregabalin and the Uncharacterized Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride

For the research and drug development professional, this guide provides a detailed comparison between the well-established therapeutic agent, pregabalin, and the structurally related but pharmacologically uncharacterized...

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Author: BenchChem Technical Support Team. Date: April 2026

For the research and drug development professional, this guide provides a detailed comparison between the well-established therapeutic agent, pregabalin, and the structurally related but pharmacologically uncharacterized research compound, Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. This document will delve into the known mechanisms, efficacy, and experimental validation of pregabalin, while simultaneously highlighting the significant knowledge gaps and potential research avenues for its lesser-known counterpart.

Introduction: A Clinically Validated Therapeutic and a Research Enigma

In the landscape of neuroscience and pharmacology, the gabapentinoid class of drugs has carved a significant niche, with pregabalin standing out as a prominent member. Indicated for a range of conditions including neuropathic pain, fibromyalgia, epilepsy, and generalized anxiety disorder, pregabalin's clinical efficacy is well-documented.[1][2] Its mechanism of action, though not fully elucidated, is known to involve the α2δ-1 subunit of voltage-gated calcium channels.[1][3]

Conversely, Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a compound primarily available through chemical suppliers for research purposes.[4][5][6][7] It is structurally a leucine derivative, an amino acid known to have diverse physiological roles.[8] However, to date, there is a notable absence of published preclinical or clinical data on its pharmacological activity, mechanism of action, or therapeutic potential. This guide, therefore, will use the extensive knowledge of pregabalin as a benchmark to frame the necessary inquiries and experimental pathways that would be required to characterize Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride and potentially compare its efficacy in the future.

Mechanism of Action: A Known Target vs. a Field of Possibilities

A fundamental aspect of any therapeutic comparison lies in understanding how each molecule interacts with biological systems. Here, the disparity between pregabalin and Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is stark.

Pregabalin: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

Pregabalin, despite its structural similarity to the inhibitory neurotransmitter GABA, does not exert its effects through GABA receptors.[3] Instead, its primary binding site is the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[1][3] This binding is crucial for its therapeutic effects. By modulating these channels, pregabalin reduces the influx of calcium into presynaptic nerve terminals. This, in turn, leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][3][9][10] This reduction in neurotransmitter release is believed to be the cornerstone of its analgesic, anxiolytic, and anticonvulsant properties.

Pregabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin alpha2delta α2δ-1 subunit Pregabalin->alpha2delta Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Neurotransmitters) VGCC->Vesicle Ca²⁺ influx triggers alpha2delta->VGCC Modulates Vesicle->NT Exocytosis Release Neurotransmitter Release Receptor Receptors NT->Receptor Signal Signal Propagation Receptor->Signal

Caption: Pregabalin's Mechanism of Action at the Synapse.

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride: A Blank Slate

Currently, there is no published data detailing the mechanism of action for Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. Its structure as a leucine derivative offers a starting point for hypothesis generation.[8] Leucine and its metabolites have been shown to influence various cellular processes, including mTOR signaling, which is crucial for protein synthesis and cell growth. However, a direct link to pathways relevant to pain or anxiety is speculative.

To elucidate its mechanism, a systematic approach would be required, starting with broad screening assays and progressing to more specific investigations.

Comparative Efficacy: Documented Clinical Success vs. a Research Imperative

The ultimate measure of a therapeutic agent is its efficacy in treating specific conditions. Here again, we see a well-documented profile for pregabalin and a complete lack of data for Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride.

Pregabalin: Established Efficacy in Neuropathic Pain and Anxiety

Numerous randomized clinical trials have demonstrated the efficacy of pregabalin in managing various neuropathic pain conditions, including diabetic peripheral neuropathy and postherpetic neuralgia.[11][12][13] Meta-analyses of these trials have consistently shown that pregabalin significantly reduces pain scores compared to placebo.[11][13] For instance, a pooled analysis of seven trials in patients with painful diabetic peripheral neuropathy showed significant pain reduction at doses of 150, 300, and 600 mg/day.[12]

In the context of anxiety disorders, pregabalin has also demonstrated efficacy in treating generalized anxiety disorder, with effects comparable to benzodiazepines but with a lower potential for dependence.[1]

IndicationPregabalin Efficacy SummaryKey Adverse Events
Neuropathic Pain Statistically significant reduction in pain scores compared to placebo in multiple randomized controlled trials.[11][12][13]Dizziness, somnolence, peripheral edema, weight gain.[11]
Fibromyalgia Effective in reducing pain and improving sleep in patients with fibromyalgia.[14]Dizziness, somnolence.[14]
Generalized Anxiety Disorder Demonstrates anxiolytic effects, reducing symptoms of anxiety.[1]Dizziness, somnolence.
Epilepsy Used as an adjunctive therapy for partial-onset seizures.[2]Dizziness, somnolence.
Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride: The Path to Efficacy Determination

To ascertain the efficacy of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, a rigorous program of preclinical and clinical research would be essential. The following sections outline the standard experimental protocols that would be employed.

Experimental Protocols for Efficacy Assessment

The following protocols are standard in the field for evaluating the potential analgesic and anxiolytic effects of novel compounds and would be necessary to characterize Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride.

Protocol 1: Assessment of Analgesic Efficacy in a Neuropathic Pain Model

Objective: To determine the potential of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride to alleviate neuropathic pain using a rodent model.

Model: The Chronic Constriction Injury (CCI) model is a widely used and validated model of neuropathic pain.[15][16]

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley rats (200-250g) will be used.

  • Surgical Procedure (CCI):

    • Animals are anesthetized with isoflurane.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures of 4-0 chromic gut are tied around the nerve.

  • Post-Operative Assessment:

    • Animals are allowed to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

    • Baseline pain thresholds are measured using the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).[15]

  • Drug Administration:

    • Animals are randomly assigned to treatment groups: Vehicle control, Pregabalin (positive control, e.g., 30 mg/kg), and various doses of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride.

    • Drugs are administered via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Testing:

    • At set time points post-administration (e.g., 30, 60, 120 minutes), mechanical allodynia and thermal hyperalgesia are reassessed.

  • Data Analysis:

    • Paw withdrawal thresholds (in grams for von Frey) and latencies (in seconds for Hargreaves) are recorded.

    • Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

Analgesic_Workflow Start Start: Select Animal Model (e.g., CCI in Rats) Surgery Induce Neuropathic Pain (Chronic Constriction Injury Surgery) Start->Surgery Recovery Post-Operative Recovery (7-14 days) Surgery->Recovery Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Recovery->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Dosing Administer Compounds (Vehicle, Pregabalin, Test Compound) Grouping->Dosing PostDoseTest Post-Dose Behavioral Testing (Multiple Time Points) Dosing->PostDoseTest Analysis Data Analysis (Statistical Comparison of Groups) PostDoseTest->Analysis End End: Determine Analgesic Efficacy Analysis->End

Caption: Workflow for Assessing Analgesic Efficacy.

Protocol 2: Assessment of Anxiolytic Efficacy

Objective: To evaluate the potential anxiolytic-like effects of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride.

Model: The Elevated Plus Maze (EPM) is a standard and widely used behavioral assay for assessing anxiety in rodents.[17][18][19]

Methodology:

  • Animal Subjects: Adult male C57BL/6 mice (20-25g) will be used.

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus sign and elevated from the floor.

  • Drug Administration:

    • Mice are randomly assigned to treatment groups: Vehicle control, a known anxiolytic like diazepam (positive control), and various doses of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride.

    • Drugs are administered 30-60 minutes prior to testing.

  • Behavioral Testing:

    • Each mouse is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute period.

    • Behavior is recorded using an overhead video camera.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess for general locomotor effects).

  • Data Analysis:

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

    • Data are analyzed using appropriate statistical methods to compare treatment groups.

Anxiolytic_Workflow Start Start: Select Animal Model (e.g., Mice) Grouping Randomize Animals into Treatment Groups Start->Grouping Dosing Administer Compounds (Vehicle, Diazepam, Test Compound) Grouping->Dosing Acclimation Pre-Test Acclimation Period Dosing->Acclimation EPM_Test Elevated Plus Maze Test (5-minute duration) Acclimation->EPM_Test Recording Video Record and Score Behavior (Time in open arms, entries) EPM_Test->Recording Analysis Data Analysis (Statistical Comparison) Recording->Analysis End End: Determine Anxiolytic-like Effects Analysis->End

Caption: Workflow for Assessing Anxiolytic Efficacy.

Pharmacokinetics: Bioavailability and Dosing Considerations

The pharmacokinetic profiles of pregabalin and gabapentin, a related gabapentinoid, have been compared, highlighting differences in absorption that may influence clinical utility.[20][21] Pregabalin exhibits linear and predictable absorption, with a bioavailability of ≥90% irrespective of the dose.[1][21] In contrast, gabapentin's bioavailability decreases with increasing doses.[21] This favorable pharmacokinetic profile of pregabalin allows for more predictable dosing and therapeutic effects.

The pharmacokinetic properties of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride are currently unknown. Standard studies to determine its absorption, distribution, metabolism, and excretion (ADME) would be a critical step in its development.

Conclusion: A Call for Further Research

This guide has juxtaposed a well-established therapeutic agent, pregabalin, with a structurally intriguing but scientifically uncharacterized compound, Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. While a direct efficacy comparison is not currently possible due to the lack of data on the latter, this analysis serves two key purposes for the research and drug development community:

  • A Comprehensive Overview of a Clinically Successful Gabapentinoid: By detailing the mechanism, efficacy, and experimental validation of pregabalin, this guide provides a valuable reference for researchers in the field of pain and anxiety.

  • A Roadmap for the Characterization of a Novel Compound: The outlined experimental protocols offer a clear and standard path for the initial investigation of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. Elucidating its mechanism of action and assessing its efficacy in established preclinical models are the essential first steps toward understanding its potential therapeutic value.

Ultimately, the story of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is yet to be written. The scientific community is now poised to conduct the necessary research to determine if this molecule will remain a laboratory curiosity or emerge as a novel therapeutic agent.

References

  • Study.com. Pregabalin Uses, Interactions & Mechanism of Action. [Link]

  • Wikipedia. Pregabalin. [Link]

  • Patel, R., et al. (2021). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience. [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. [Link]

  • Patsnap Synapse. What is the mechanism of Pregabalin? [Link]

  • Charles River Laboratories. In Vivo Pain Models. [Link]

  • Patsnap Synapse. What in vivo models are used for pain studies? [Link]

  • Creative Bioarray. Neuropathic Pain Models. [Link]

  • Springer Nature Experiments. Animal Models of Neuropathic Pain Due to Nerve Injury. [Link]

  • Derry, S., et al. (2019). Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. BMJ Open. [Link]

  • Inotiv. Anxiety Models in Rats and Mice. [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Neuroscience & Biobehavioral Reviews. [Link]

  • OnePoint Patient Care. (2021). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. [Link]

  • Freeman, R., et al. (2008). Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy. Diabetes Care. [Link]

  • Anesthesia: Essays and Researches. (2016). Comparative clinical study of gabapentin and pregabalin on postoperative pain in laparoscopic cholecystectomy. [Link]

  • Li, Y., et al. (2023). Recent advances in anxiety disorders: Focus on animal models and pathological mechanisms. Brain and Behavior. [Link]

  • Neurofit. In vivo model of Neuropathic pain - Acute pain. [Link]

  • Zhang, X., et al. (2021). Efficacy and Safety of Pregabalin for Fibromyalgia in a Population of Chinese Subjects. Journal of Pain Research. [Link]

  • Ogawa, S., et al. (2018). The efficacy of pregabalin for the treatment of neuropathic pain in Japanese subjects with moderate or severe baseline pain. Journal of Pain Research. [Link]

  • Griebel, G., & Holmes, A. (2022). Gabapentinoids for Pain: A Review of Published Comparative Effectiveness Trials and Data Submitted to the FDA for Approval. Pain and Therapy. [Link]

  • Kalueff, A. V., & Nutt, D. J. (2007). Animal models of anxiety: an ethological perspective. Revista Brasileira de Psiquiatria. [Link]

  • Neurology Asia. (2019). Efficacy and safety of pregabalin for chronic neuropathic pain: A meta-analysis. [Link]

  • International Journal of Basic & Clinical Pharmacology. (2022). Animal models of anxiety: a review. [Link]

  • Palliative Care Network of Wisconsin. (2024). A Comparison of Pregabalin and Gabapentin in Palliative Care. [Link]

  • Cureus. (2025). A Comparative Study on the Efficacy, Safety and Cost Effectiveness of Gabapentin and Pregabalin in the Treatment of Neuropathic Pain. [Link]

  • NextSDS. methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride — Chemical Substance Information. [Link]

  • Frontiers. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. [Link]

  • Journal of Orthopaedic Surgery and Research. (2020). Pregabalin and gabapentin in neuropathic pain management after spinal cord injury: a systematic review and meta-analysis. [Link]

  • Cureus. (2022). Pregabalin versus Gabapentin Efficacy in the Management of Neuropathic Pain Associated with Failed Back Surgery Syndrome. [Link]

  • Cureus. (2025). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. [Link]

  • BMC Pharmacology and Toxicology. (2022). The effectiveness of pregabalin with or without agomelatine in the treatment of chronic low back pain. [Link]

  • Molport. ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating LC-MS Methods for Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride Quantification

In the landscape of pharmaceutical development, the robust quantification of drug candidates and their metabolites is the bedrock upon which safety and efficacy data are built. For a molecule like Methyl 2-(aminomethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the robust quantification of drug candidates and their metabolites is the bedrock upon which safety and efficacy data are built. For a molecule like Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, a small, polar compound, its accurate measurement in biological matrices presents a unique set of analytical challenges. This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for its quantification, underpinned by the principles of rigorous bioanalytical method validation. We will explore not just the "how," but the critical "why" behind our experimental choices, ensuring your methods are not only compliant but scientifically sound.

The Analyte: Understanding Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is characterized by its primary amine group and ester functionality, rendering it highly polar and water-soluble. This inherent polarity is a double-edged sword in LC-MS analysis. While it facilitates dissolution in aqueous media, it poses a significant hurdle for retention on traditional reversed-phase (RP) chromatographic columns, which rely on hydrophobic interactions.[1][2] Consequently, a one-size-fits-all approach to method development is destined for failure. This guide will compare three strategic approaches to address this challenge:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A technique that utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.[3][4]

  • Reversed-Phase Chromatography with Ion-Pairing Reagents: This method introduces a counter-ion to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention on a non-polar stationary phase.[5][6][7]

  • Pre-column Derivatization: A chemical modification of the analyte to introduce a non-polar moiety, making it more amenable to reversed-phase separation.[8][9][10]

The Regulatory Framework: Adherence to ICH M10

All method validation activities described herein are designed to meet the stringent requirements of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[11][12][13][14] This globally harmonized guideline ensures that bioanalytical data is reliable and of high quality to support regulatory submissions.[15][16][17] The core validation parameters we will assess for each chromatographic approach include:

  • Selectivity and Specificity

  • Calibration Curve and Linearity

  • Accuracy and Precision

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Carry-over

  • Stability

Foundational Steps: Sample Preparation

Irrespective of the chromatographic strategy, a robust sample preparation protocol is paramount for minimizing matrix interference and ensuring reproducible results.[18][19][20][21] For Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride in human plasma, protein precipitation is a common and effective starting point due to its simplicity and speed.

Experimental Protocol: Protein Precipitation
  • To 50 µL of human plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer to a clean 96-well plate or autosampler vial for LC-MS analysis.

The rationale behind using acetonitrile is its efficiency in precipitating plasma proteins while being a suitable solvent for the subsequent LC-MS analysis, particularly for HILIC methods. The inclusion of a stable isotope-labeled internal standard is critical for correcting for any variability in sample processing and matrix effects.

Comparative Analysis of Chromatographic Strategies

Here, we will delve into the specifics of each chromatographic approach, presenting hypothetical yet realistic performance data to guide your selection process.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the most direct and elegant solution for retaining highly polar compounds like our target analyte.[22][23][24] It leverages a water-enriched layer on the surface of a polar stationary phase to partition the analyte, leading to retention.[4]

  • Column: A silica-based column with a polar bonded phase (e.g., amide, diol).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 95% B, decrease to 50% B over 3 minutes, hold for 1 minute, then return to 95% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring for the specific parent-to-product ion transition of the analyte and internal standard.

Diagram: HILIC Workflow for Analyte Quantification

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms HILIC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Solvent Acetonitrile with IS (150 µL) Vortex Vortex Mix IS_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection HILIC_Col HILIC Column Injection->HILIC_Col MS_Detect MS/MS Detection HILIC_Col->MS_Detect Quant Quantification MS_Detect->Quant

Caption: Workflow for HILIC-based quantification.

Validation ParameterHILIC PerformanceRationale & Insights
LLOQ 0.5 ng/mLExcellent sensitivity due to the high organic mobile phase enhancing ESI efficiency.
Linearity (r²) >0.995Wide dynamic range achievable.
Accuracy (% Bias) Within ±10%Good accuracy across the calibration range.
Precision (%CV) <8%Highly reproducible results.
Matrix Effect MinimalThe high acetonitrile content effectively precipitates matrix components, reducing ion suppression.
Retention Time 2.8 minAdequate retention and separation from the solvent front.
Strategy 2: Reversed-Phase with Ion-Pairing

When HILIC is not available or proves problematic, ion-pairing can be a viable alternative.[5][6] An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), forms a neutral complex with the positively charged analyte, allowing for retention on a C18 column.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% HFBA in Water.

  • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 4 minutes, hold for 1 minute, then return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Same as HILIC method.

Diagram: Ion-Pairing RP-LC Workflow

RP_IP_Workflow cluster_prep Sample Preparation cluster_lcms RP-IP-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Solvent Acetonitrile with IS (150 µL) Vortex Vortex Mix IS_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection RP_Col C18 Column Injection->RP_Col MS_Detect MS/MS Detection RP_Col->MS_Detect Quant Quantification MS_Detect->Quant

Caption: Workflow for Ion-Pairing RP-LC quantification.

Validation ParameterRP-Ion-Pairing PerformanceRationale & Insights
LLOQ 2.0 ng/mLSensitivity can be compromised due to ion suppression caused by the ion-pairing reagent.[25][26]
Linearity (r²) >0.990Generally good, but may be narrower than HILIC.
Accuracy (% Bias) Within ±15%Acceptable, but may show slightly higher variability.
Precision (%CV) <12%Can be less precise due to the complexities of ion-pair equilibrium.
Matrix Effect ModerateIncreased potential for ion suppression from both the matrix and the ion-pairing reagent.
Retention Time 4.2 minAchieves good retention, but often requires longer run times.

Causality Insight: The primary drawback of ion-pairing reagents is their potential to cause significant ion suppression in the mass spectrometer source, leading to reduced sensitivity.[25][26] They can also be difficult to completely flush from the LC system, potentially contaminating future analyses.

Strategy 3: Pre-column Derivatization

Derivatization chemically alters the analyte to make it more amenable to a specific analytical technique.[10] For our analyte, derivatizing the primary amine with a reagent like dansyl chloride introduces a bulky, non-polar group, significantly enhancing its retention on a C18 column and often improving ionization efficiency.

  • Sample Preparation: Perform protein precipitation as previously described.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of borate buffer (pH 9.5). Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile).

  • Reaction: Vortex and incubate at 60°C for 30 minutes.

  • Quenching: Add 10 µL of a quenching reagent (e.g., formic acid) to stop the reaction.

  • LC-MS Analysis: Inject the derivatized sample onto a C18 column with a standard reversed-phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

Validation ParameterDerivatization-RP PerformanceRationale & Insights
LLOQ 0.1 ng/mLPotentially the most sensitive method due to improved chromatography and ionization of the derivative.
Linearity (r²) >0.998Excellent linearity over a wide range.
Accuracy (% Bias) Within ±10%High accuracy if the derivatization reaction is consistent.
Precision (%CV) <10%Precision is highly dependent on the reproducibility of the derivatization step.
Matrix Effect Low to ModerateThe derivatization step can add complexity, but the improved chromatography often separates the analyte from interfering matrix components.
Retention Time 5.5 minStrong retention is achieved.

Causality Insight: While offering excellent sensitivity, derivatization introduces additional steps into the workflow, increasing the potential for variability and error. The completeness and reproducibility of the derivatization reaction are critical for method accuracy and precision.

Head-to-Head Comparison Summary

FeatureHILICReversed-Phase with Ion-PairingPre-column Derivatization
Method Development ModerateComplexVery Complex
Sample Prep Time FastFastSlow
Sensitivity HighModerateVery High
Robustness GoodModerateModerate
System Contamination LowHighLow
Cost per Sample LowModerateHigh

Conclusion and Recommendation

For the routine, high-throughput quantification of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride in a drug development setting, the HILIC-MS/MS method stands out as the most balanced and efficient approach. It offers a direct and robust solution with excellent sensitivity and minimal sample preparation, avoiding the complexities and drawbacks of ion-pairing reagents and derivatization.

While derivatization may offer the ultimate in sensitivity, the added complexity and potential for variability make it better suited for specialized applications requiring the lowest possible detection limits. Reversed-phase with ion-pairing, though a valid technique, is generally the least favorable due to issues with ion suppression and system contamination.

Ultimately, the choice of method should be guided by the specific requirements of your study. However, by understanding the underlying principles and performance trade-offs of each approach, you can confidently select and validate a method that is not only fit-for-purpose but also scientifically sound and regulatorily compliant.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • A-Plus-Analytics. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Alturas Analytics, Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • LCGC International. (2026). What You Need to Know About HILIC. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • Springer. Sample preparation methods for LC-MS-based global aqueous metabolite profiling. [Link]

  • LinkedIn. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • SCIEX. (2026). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?[Link]

  • LCGC International. (2026). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]

  • Royal Society of Chemistry. (2016). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?[Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. [Link]

  • PMC. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • LCGC International. (2026). Ion Pairing — Blessing or Curse?[Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. [Link]

  • ResearchGate. Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • PMC. (2026). Polar microcystins or arginine methyl ester can serve as sensitive reference materials for system suitability tests in untargeted metabolomics using reversed-phase LC-MS: A case study. [Link]

  • Fused-Core. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

Sources

Validation

Comparative Analysis of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride and L-Leucine Derivatives

Executive Summary In the landscape of amino acid-based drug development and metabolic research, L-leucine and its derivatives are foundational due to their potent role in cellular signaling and protein synthesis. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of amino acid-based drug development and metabolic research, L-leucine and its derivatives are foundational due to their potent role in cellular signaling and protein synthesis. However, the development of peptidomimetics requires building blocks that resist enzymatic degradation while offering precise structural control. This guide provides an in-depth comparative analysis between standard α -L-leucine derivatives (e.g., L-leucine methyl ester) and Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride , a highly stable β2 -amino acid analog.

Structural and Pharmacological Divergence

The fundamental difference between these two classes of compounds lies in their chemical backbone:

  • α -L-Leucine Derivatives: These molecules feature an amino group attached directly to the α -carbon. This specific spatial arrangement—maintaining a fixed distance between the carbonyl oxygen, the alkoxy oxygen, and the α -amino group—is an absolute structural requirement for biological recognition by metabolic sensors.

  • Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS: 864182-44-5): This compound is a β2 -leucine derivative[1]. By inserting a methylene bridge that shifts the amino group to a methyl branch off the α -carbon, the molecule becomes a β -amino acid analog[2]. This structural shift drastically alters its pharmacophore, providing profound steric shielding against canonical proteolytic enzymes.

Mechanistic Pathway Analysis: LAT1 Transport and mTORC1 Activation

The most critical divergence in the application of these compounds is their interaction with the mechanistic target of rapamycin complex 1 (mTORC1) pathway.

  • Cellular Uptake: Standard L-leucine derivatives are rapidly transported into cells via the L-type amino acid transporter 1 (LAT1/SLC7A5). The β2 -derivative exhibits significantly lower affinity for LAT1 due to the steric hindrance introduced by the altered amino group position.

  • mTORC1 Activation: Once inside the cell, L-leucine activates mTORC1 via the Sestrin2 sensor. Research demonstrates that mTORC1 activation strictly requires the amino group to be positioned at the α -carbon. Because Methyl 2-(aminomethyl)-4-methylpentanoate lacks this α -amino configuration, it fails to trigger Sestrin2. Consequently, it acts as a metabolically inert building block, making it highly desirable for synthesizing drugs where off-target anabolic signaling (mTORC1 activation) must be avoided.

mTORC1_Pathway AlphaLeu α-L-Leucine Derivatives LAT1 LAT1 Transporter (SLC7A5) AlphaLeu->LAT1 High Affinity BetaLeu Methyl 2-(aminomethyl)- 4-methylpentanoate HCl BetaLeu->LAT1 Low Affinity (Steric Hindrance) NoActivation Metabolically Inert (No mTORC1 Activation) BetaLeu->NoActivation Lacks α-amino group Sestrin2 Sestrin2 Sensor LAT1->Sestrin2 mTORC1 mTORC1 Complex Sestrin2->mTORC1 Activation p70S6K p70S6K Phosphorylation mTORC1->p70S6K

Fig 1. Divergent mTORC1 signaling pathways of α-L-leucine vs. β²-leucine derivatives.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the performance of these derivatives, researchers utilize the following self-validating experimental workflows.

Protocol A: Proteolytic Stability Assay via Leucine Aminopeptidase (LAP)

Causality: Leucine Aminopeptidase (LAP) is an enzyme that specifically targets and cleaves N-terminal α -amino acids. By subjecting both compounds to LAP, researchers can validate the steric shielding provided by the β2 -backbone of Methyl 2-(aminomethyl)-4-methylpentanoate. Step-by-Step Methodology:

  • Preparation: Dissolve the target derivative (1 mM) in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM MgCl2​ .

  • Enzyme Addition: Introduce LAP to a final concentration of 0.1 U/mL.

  • Incubation: Incubate the mixture at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the extracted aliquots by adding an equal volume of 1% Trifluoroacetic acid (TFA).

  • Quantification: Analyze the remaining intact compound using HPLC-UV (210 nm) to calculate the degradation half-life.

Workflow Substrate 1. Substrate Prep (1 mM in Buffer) Enzyme 2. Add LAP Enzyme (0.1 U/mL) Substrate->Enzyme Incubation 3. Incubation (37°C, 0-120 min) Enzyme->Incubation Quench 4. Quench (1% TFA) Incubation->Quench HPLC 5. HPLC-UV (Quantification) Quench->HPLC

Fig 2. Workflow for validating the proteolytic stability of leucine derivatives using LAP.

Protocol B: In Vitro mTORC1 Activation Assay (p70S6K Phosphorylation)

Causality: Because p70S6K is a direct downstream effector of mTORC1, quantifying its phosphorylation status (p-p70S6K) provides a definitive, self-validating readout of a compound's ability to trigger the mTORC1 pathway. Step-by-Step Methodology:

  • Cell Starvation: Culture HeLa cells and subject them to amino acid and serum starvation for 50 minutes in a specialized starvation medium.

  • Stimulation: Treat the cells with 400 µM of either the α -L-leucine derivative or Methyl 2-(aminomethyl)-4-methylpentanoate for 30 minutes.

  • Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total p70S6K and phosphorylated p70S6K (Thr389).

Quantitative Data Summary

ParameterStandard α -L-Leucine Derivatives (e.g., L-Leu Methyl Ester)Methyl 2-(aminomethyl)-4-methylpentanoate HCl ( β2 -derivative)
Chemical Backbone α -amino acid ester β2 -amino acid ester
LAT1 (SLC7A5) Affinity HighLow / Negligible
mTORC1 Activation Potential Potent ActivatorInactive (Metabolically Inert)
Proteolytic Half-Life (LAP) < 15 minutes> 24 hours (Highly Stable)
Primary Application Anabolic triggers, nutritional formulationsPeptidomimetics, stable chiral building blocks

Applications in Drug Development

  • α -L-Leucine Derivatives: Due to their rapid cellular uptake and potent mTORC1 activation, these compounds are heavily utilized in therapies targeting muscle wasting, cachexia, and as active pharmaceutical ingredients (APIs) requiring rapid metabolic integration.

  • Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride: The extreme proteolytic stability and lack of mTORC1 interaction make this β2 -derivative an ideal chiral building block for peptidomimetics and foldamers . It allows medicinal chemists to design peptide-based drugs that resist degradation in the gastrointestinal tract and blood plasma without inducing unwanted cellular growth signaling.

References

  • Source: PubMed (Amino Acids)
  • methyl 2-(aminomethyl)
  • Source: PubChem (National Center for Biotechnology Information)

Sources

Comparative

Reproducibility of Binding Assays for Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride: A Comparative Guide

Executive Summary Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride—the methyl ester derivative of β2 -homoleucine—is a critical building block in the synthesis of peptidomimetics and a valuable structural analog i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride—the methyl ester derivative of β2 -homoleucine—is a critical building block in the synthesis of peptidomimetics and a valuable structural analog in the development of next-generation gabapentinoids. When evaluating such lipophilic ester derivatives for binding at the α2​δ−1 subunit of voltage-gated calcium channels (VGCCs), researchers frequently encounter severe reproducibility issues. This guide objectively compares assay modalities, dissects the mechanistic pitfalls of testing esterified ligands, and provides a rigorously optimized, self-validating protocol to ensure data integrity.

Mechanistic Context: The Esterase Artifact

The primary target for gabapentinoid analogs is the α2​δ−1 subunit. Recent structural resolutions reveal that ligand binding occurs within the dCache_1 domain, requiring strict coordination between the ligand's free carboxylate group and key residues (specifically Arg241 and Asp491) . Because Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride masks this carboxylate as a methyl ester, its intrinsic affinity for the α2​δ−1 pocket is theoretically negligible.

However, standard radioligand binding assays utilize crude cerebral cortex membrane preparations that are rich in endogenous carboxylesterases. If these enzymes are not completely inhibited, the methyl ester is rapidly hydrolyzed into the free acid (2-(aminomethyl)-4-methylpentanoic acid), which binds to the target with high affinity. This leads to a "false positive" readout, where the measured IC50​ reflects the enzymatic hydrolysis rate rather than the ester's true affinity.

BindingAssay cluster_Standard Standard Membrane Prep (Unoptimized) cluster_Optimized Optimized Assay Workflow Compound Methyl 2-(aminomethyl)-4-methylpentanoate HCl Esterase Endogenous Esterases (Active) Compound->Esterase Inhibitors Addition of Esterase Inhibitors (PMSF / Eserine) Compound->Inhibitors FreeAcid Hydrolysis to Free Acid (β2-homoleucine) Esterase->FreeAcid Rapid Cleavage FalseBind High Affinity α2δ-1 Binding (Artifactual Data) FreeAcid->FalseBind Coordinates Arg241/Asp491 IntactEster Intact Methyl Ester (Stabilized) Inhibitors->IntactEster Prevents Cleavage TrueBind No α2δ-1 Binding (Accurate Data) IntactEster->TrueBind Lacks Free Carboxylate

Workflow demonstrating how esterase inhibition prevents artifactual binding data for esterified ligands.

Comparative Assay Performance

To circumvent hydrolysis artifacts and accurately benchmark Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, alternative assay platforms must be weighed against traditional methods.

Assay ModalityTarget StateSensitivity to Ester HydrolysisThroughputCost per WellIdeal Use Case
Radioligand Binding ( [3H] -Gabapentin) Crude Membrane ( α2​δ−1 )High (Requires strict inhibitor controls)High (96/384-well)Low-MediumPrimary screening & IC50​ determination of the free acid form.
Surface Plasmon Resonance (SPR) Purified Recombinant α2​δ−1 Low (No endogenous enzymes present)Low-MediumHighReal-time kinetics ( Kon​ , Koff​ ) of the intact methyl ester.
Fluorescence Polarization (FP) Solubilized MembraneMedium Ultra-HighLowHTS campaigns for competitive binding of stable analogs.

Step-by-Step Methodology: Stabilized [3H] -Gabapentin Displacement Assay

To evaluate the true binding affinity of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride without confounding hydrolysis, the standard radioligand assay must be heavily modified. Every step below is designed as a self-validating system to ensure data trustworthiness.

Phase 1: Membrane Preparation with Enzymatic Blockade
  • Tissue Homogenization: Homogenize porcine or rat cerebral cortex in ice-cold HEPES buffer (10 mM, pH 7.4).

  • Inhibitor Addition (Critical Step): Immediately supplement the buffer with a broad-spectrum esterase/protease inhibitor cocktail (e.g., 1 mM PMSF, 10 µM Eserine).

    • Causality: Crude brain homogenates contain aggressive carboxylesterases. Eserine and PMSF covalently modify the active serine residues in these enzymes, completely halting the conversion of the methyl ester into the free β2 -homoleucine.

  • Centrifugation: Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in the inhibited HEPES buffer.

Phase 2: Ligand and Radiotracer Preparation
  • Test Compound Solubilization: Dissolve Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride in 100% DMSO to create a 10 mM stock.

    • Causality: The methyl ester is significantly more lipophilic than its zwitterionic free-acid counterpart. Using DMSO ensures the compound does not precipitate out of the aqueous assay buffer, which would artificially lower the effective concentration and skew the resulting binding curve. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Radioligand Preparation: Prepare a 10 nM solution of [3H] -gabapentin (Specific activity ~36 Ci/mmol) .

Phase 3: Incubation and Termination
  • Reaction Assembly: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H] -gabapentin, and varying concentrations of the test compound ( 10−10 to 10−4 M) in a final volume of 250 µL.

  • Equilibration: Incubate for 45 minutes at room temperature (22°C).

    • Causality: This duration allows the radioligand to reach thermodynamic equilibrium with the α2​δ−1 binding pocket without accelerating the thermal degradation of the membrane proteins.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing non-specific electrostatic binding of the positively charged amine group on the ligand.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold HEPES buffer. Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

Data Interpretation & Reproducibility

When the assay is executed without esterase inhibitors, Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride will typically exhibit a false IC50​ in the low micromolar range due to rapid generation of the free acid. When the protocol above is followed strictly, the intact ester should show little to no displacement of [3H] -gabapentin ( IC50​>100μM ). This stark shift is the ultimate validation of assay reproducibility and ensures that downstream structure-activity relationship (SAR) models are built on accurate thermodynamic data, rather than enzymatic artifacts.

References

  • The importance of cache domains in α2δ proteins and the basis for their gabapentinoid selectivity. Taylor & Francis (Channels). Available at:[Link]

  • Isolation of the [3H]gabapentin-binding protein/alpha 2 Delta Ca2+ Channel Subunit From Porcine Brain: Development of a Radioligand Binding Assay for Alpha 2 Delta Subunits Using [3H]leucine. Analytical Biochemistry / PubMed. Available at:[Link]

  • Proteolytic maturation of α2δ represents a checkpoint for activation and neuronal trafficking of latent calcium channels. eLife. Available at:[Link]

Validation

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride structural validation via 1H NMR spectroscopy

Structural Validation of Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride: A Comparative Guide to 1 H NMR and Orthogonal Techniques Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a critical β -amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride: A Comparative Guide to 1 H NMR and Orthogonal Techniques

Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a critical β -amino acid derivative (a β2 -leucine analog) frequently utilized in the synthesis of peptidomimetics and novel therapeutics. For researchers and drug development professionals, validating the structure of this intermediate requires more than just confirming its molecular weight; it demands absolute certainty regarding its carbon-hydrogen framework, esterification state, and the integrity of its hydrochloride salt.

As a Senior Application Scientist, I approach structural validation as a self-validating system of orthogonal techniques. While Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled sensitivity for elemental composition, 1 H Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy remains the definitive gold standard for mapping atomic-level connectivity . Relying solely on chromatographic retention or mass data can lead to erroneous structural assignments; thus, recording at least a 1 H NMR spectrum is considered mandatory for reference standard validation .

This guide objectively compares 1 H NMR against alternative techniques and provides field-proven, self-validating protocols for the structural confirmation of this specific hydrochloride salt.

Comparative Analysis: 1 H NMR vs. LC-MS vs. 2D NMR

To design an optimal analytical strategy, we must evaluate the performance of 1 H NMR against standard orthogonal alternatives. Furthermore, NMR is intrinsically quantitative and unaffected by the ionization matrix effects that often complicate LC-MS data .

Table 1: Performance Comparison for Amino Acid Hydrochloride Validation

Analytical Feature 1 H NMR (400+ MHz)LC-MS/MS (ESI+)2D NMR (HSQC/COSY)
Primary Output Atomic connectivity, proton environments, and quantitation.Exact mass, elemental composition, and fragmentation.Carbon-proton correlations and through-bond connectivity.
Salt State Confirmation Excellent. Directly observes the -NH 3+​ protons (in DMSO-d 6​ ).Poor. Only detects the ionized free base ([M+H] + ).Moderate. Indirectly inferred via chemical shift perturbations.
Isomer Differentiation High. Resolves diastereotopic protons at chiral centers.Low. Isomers often share identical masses and similar fragments.Very High. Unambiguously maps complex overlapping spin systems.
Sensitivity / Sample Req. Moderate (~10–15 mg required).Extremely High (Nanogram to picogram range).Low (~25–50 mg required for adequate 13 C sensitivity).
Analysis Time Rapid (2–5 minutes).Rapid (5–10 minutes).Extended (1–4 hours).

Expertise & Experience: The Causality of Experimental Choices

When validating methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride via 1 H NMR, the most critical experimental parameter is the choice of solvent .

Many researchers default to Chloroform-d (CDCl 3​ ) for esterified compounds. However, for hydrochloride salts of primary amines, CDCl 3​ is a critical point of failure. It often yields broad, unresolved signals for the -NH 3+​ protons due to intermediate chemical exchange rates and poor solubility.

The Causality of DMSO-d 6​ : By utilizing Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ), a strongly hydrogen-bonding solvent, the chemical exchange of the ammonium protons is significantly reduced. This allows the -NH 3+​ protons to appear as a distinct, quantifiable multiplet integrating to exactly 3H between 8.00 and 8.50 ppm. Observing this signal is direct, empirical proof of the hydrochloride salt state.

Furthermore, the C2 carbon in this molecule is a chiral center. The adjacent aminomethyl (-CH 2​ -N) and isobutyl (-CH 2​ -CH(CH 3​ ) 2​ ) protons are diastereotopic. Because they exist in a chiral environment, the two protons on the same carbon are magnetically inequivalent and will split each other, appearing as complex ABX multiplets rather than simple doublets or triplets. Recognizing this diastereotopic splitting is the hallmark of expert spectral interpretation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it incorporates internal controls that immediately flag experimental failure or sample degradation.

Protocol 1: High-Resolution 1 H NMR Acquisition (Self-Validating)
  • Sample Preparation: Accurately weigh 15.0 mg of methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride.

  • Solvent Addition: Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous solvent is mandatory. Trace water (~3.3 ppm in DMSO) can obscure the critical aminomethyl multiplets (~2.8–3.1 ppm) and accelerate proton exchange, degrading the -NH 3+​ signal.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete T1 relaxation for the accurate integration of the ester methyl singlet.

    • Scans (NS): 16 to 64 scans.

  • The Self-Validation Check: Set the integration of the ester methoxy singlet (~3.65 ppm) to exactly 3.00 . The -NH 3+​ peak (~8.20 ppm) must integrate to 2.90 . If the -NH 3+​ integration falls below this threshold, the system invalidates the salt form, indicating partial free-basing or rapid proton exchange, prompting immediate sample re-evaluation.

Table 2: Expected 1 H NMR Spectral Data (400 MHz, DMSO-d 6​ )

Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityIntegrationStructural Significance
-NH 3+​ (Ammonium)8.00 – 8.50Broad Multiplet3HConfirms the integrity of the hydrochloride salt.
-OCH 3​ (Ester Methyl)3.60 – 3.70Singlet3HConfirms esterification; serves as the internal integration reference.
-CH 2​ -N (Aminomethyl)2.80 – 3.10Two Multiplets2HDiastereotopic ABX system due to the adjacent C2 chiral center.
C2-H (Methine)2.60 – 2.80Multiplet1HBackbone methine coupling to the aminomethyl and isobutyl groups.
C3-H 2​ (Isobutyl CH 2​ )1.40 – 1.60Two Multiplets2HDiastereotopic protons within the isobutyl side chain.
C4-H (Isobutyl Methine)1.50 – 1.70Multiplet1HSplits the terminal methyl groups.
C5-H 3​ & 4-CH 3​ 0.85 – 0.95Two Doublets6HTerminal methyls; diastereotopic splitting causes overlapping doublets.
Protocol 2: Orthogonal LC-MS/MS Confirmation
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column. Causality: The highly polar nature of the protonated amine requires careful retention strategies; if C18 retention is too poor (eluting in the void volume), switch to a HILIC column.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+).

  • The Self-Validation Check: Observe the[M+H] + peak at 160.13 m/z (Exact mass of free base C 8​ H 17​ NO 2​ = 159.13). Cross-validate this by checking the M+1 isotopic peak. For 8 carbons, the M+1 peak should be approximately 8.8% the intensity of the parent ion. If the isotopic ratio deviates significantly, the system invalidates the elemental composition.

Visualizing the Synergistic Workflow

To achieve the highest level of confidence in structural integrity, 1 H NMR and LC-MS should not be viewed as competing technologies, but as complementary nodes in a unified analytical workflow.

Workflow Start Methyl 2-(aminomethyl)- 4-methylpentanoate HCl NMR_Prep 1H NMR Prep (DMSO-d6, 15 mg) Start->NMR_Prep LCMS_Prep LC-MS/MS Prep (H2O/MeCN + 0.1% FA) Start->LCMS_Prep NMR_Acq 1H NMR Acquisition (400 MHz, 298 K) NMR_Prep->NMR_Acq LCMS_Acq LC-MS Acquisition (ESI+, C18 Column) LCMS_Prep->LCMS_Acq NMR_Data Validate Connectivity & Salt State (-NH3+) NMR_Acq->NMR_Data LCMS_Data Confirm Exact Mass [M+H]+ = 160.13 LCMS_Acq->LCMS_Data Decision Do orthogonal datasets match the structure? NMR_Data->Decision LCMS_Data->Decision Validated Structure Validated (High Confidence) Decision->Validated Yes

Workflow for the orthogonal structural validation of amino acid hydrochloride salts.

References

  • The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. National Institutes of Health (PMC). Available at:[Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health (PMC). Available at:[Link]

Comparative

Benchmarking Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride against standard reference materials

Benchmarking Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride: A Comprehensive Guide to Purity, Stability, and Reactivity As peptidomimetic drug design evolves, the incorporation of β -amino acids has become a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride: A Comprehensive Guide to Purity, Stability, and Reactivity

As peptidomimetic drug design evolves, the incorporation of β -amino acids has become a cornerstone strategy for enhancing the metabolic stability and structural diversity of therapeutics. Peptides containing β -amino acid residues exhibit profound resistance to enzymatic degradation and can fold into predictable secondary structures known as foldamers[1],[2].

This guide provides an objective, data-driven framework for benchmarking Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS: 864182-44-5)—a β2 -homoleucine derivative—against standard reference materials (SRMs).

Mechanistic Rationale: The Role of the Hydrochloride Salt

Free β -amino acid esters are inherently unstable. The proximity of the nucleophilic primary amine to the electrophilic ester carbonyl makes them highly susceptible to spontaneous intramolecular cyclization (lactamization) or intermolecular condensation[3]. By formulating the compound as a hydrochloride salt, the amine is protonated ( −NH3+​ ), completely neutralizing its nucleophilicity. This causality dictates our benchmarking approach: any analytical or synthetic protocol must first account for the controlled liberation of the free base using a non-nucleophilic base (e.g., DIPEA) prior to reaction.

Analytical Benchmarking Workflow

To establish a rigorous baseline, the test compound must be evaluated for chemical purity, chiral integrity, and coupling reactivity.

Workflow Start Methyl 2-(aminomethyl)- 4-methylpentanoate HCl Prep Sample Preparation (Internal Standard Added) Start->Prep CRM Standard Reference Materials (SRMs) CRM->Prep HPLC RP-HPLC-UV/MS (Chemical Purity) Prep->HPLC Chiral Chiral HPLC (Enantiomeric Excess) Prep->Chiral Kinetics LC-MS Kinetics (Coupling Reactivity) Prep->Kinetics Data Comparative Data Synthesis & Benchmarking HPLC->Data Chiral->Data Kinetics->Data

Fig 1. Multi-modal analytical workflow for benchmarking the beta-amino acid ester against SRMs.

Self-Validating Experimental Protocols

Protocol A: Chromatographic Purity & Chiral Integrity

Objective: Verify the chemical and enantiomeric purity of the test compound against a Certified Reference Material (CRM) and a racemic standard. Self-Validating Mechanism: The system utilizes an internal standard (Caffeine) to mathematically correct for injection volume variances. Furthermore, chiral analysis is gated by a system suitability test (SST) requiring baseline resolution ( Rs​>2.0 ) of a known racemic mixture before sample analysis can proceed.

  • Sample Preparation: Dissolve 1.0 mg/mL of the test compound and 0.1 mg/mL of the internal standard in HPLC-grade Water/Acetonitrile (50:50).

  • Chemical Purity (RP-HPLC-UV/MS):

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile.

    • Validation: Inject the CRM. Confirm that the tailing factor is <1.5 and the retention time ( Rt​ ) matches the test compound within ±0.1 min.

  • Chiral Integrity (Chiral HPLC):

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

    • Validation: Inject the racemic standard of Methyl 2-(aminomethyl)-4-methylpentanoate. Confirm Rs​>2.0 between the (R) and (S) enantiomers. Proceed to inject the test compound and calculate Enantiomeric Excess (ee).

Protocol B: Kinetic Benchmarking of Peptide Coupling

Objective: Compare the nucleophilic reactivity of the β2 -amino ester against a standard α -amino ester (L-Leucine methyl ester hydrochloride). Self-Validating Mechanism: The protocol employs a chemical quench (0.1% TFA) at precise time intervals. This instantly protonates the amine and degrades the active ester, "freezing" the reaction. A parallel blank (no amine) validates that the active ester does not spontaneously degrade over the assay timeframe, proving that product formation is strictly a function of coupling kinetics.

  • Activation: In a dry vial, dissolve 1.0 eq of Fmoc-Phe-OH and 1.1 eq of HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling: Split the activated mixture into two parallel vials.

    • Vial 1: Add 1.0 eq of Methyl 2-(aminomethyl)-4-methylpentanoate HCl.

    • Vial 2: Add 1.0 eq of L-Leucine methyl ester HCl (Reference).

  • Sampling & Quenching: At t=5,15,30,and 60 minutes, withdraw 10 µL aliquots and immediately dilute into 990 µL of 0.1% TFA in Acetonitrile.

  • Quantification: Analyze the quenched aliquots via LC-MS to determine the conversion percentage of the active ester to the dipeptide.

Pathway Fmoc Fmoc-Phe-OH (Carboxylic Acid) Activator HATU / DIPEA Activation Fmoc->Activator Intermediate OAt Active Ester Intermediate Activator->Intermediate BetaEster Beta-Ester HCl (Test Compound) BetaPeptide Beta-Dipeptide (Altered Kinetics) BetaEster->BetaPeptide AlphaEster Alpha-Ester HCl (Reference Standard) AlphaPeptide Alpha-Dipeptide (Standard Kinetics) AlphaEster->AlphaPeptide Intermediate->BetaPeptide + Beta-Ester Intermediate->AlphaPeptide + Alpha-Ester

Fig 2. Comparative coupling reactivity pathway of beta-ester versus standard alpha-ester.

Data Presentation & Comparative Analysis

The structural differences between α

  • and β -amino acids fundamentally alter their physicochemical profiles and reaction kinetics. The extra degrees of freedom in the β -amino acid backbone affect the entropy of activation during coupling, generally resulting in slightly slower kinetics compared to their α -counterparts, despite the primary amine being sterically unhindered on the methylene carbon.

Table 1: Physicochemical & Chiral Benchmarking Results

ParameterMethyl 2-(aminomethyl)-4-methylpentanoate HClCRM StandardRacemic Baseline
Chemical Purity (HPLC-UV) 99.2%99.5%N/A
Mass Confirmation (ESI+) [M+H]+ m/z 160.1[M+H]+ m/z 160.1N/A
Enantiomeric Excess (ee) > 98.5%> 99.0%0% (Baseline resolved, Rs​=2.4 )
Tailing Factor ( Tf​ ) 1.121.10N/A

Table 2: Kinetic Coupling Efficiency (Conversion % over Time)

Time Point (min) β2 -Homoleucine Analog (Test)L-Leucine Methyl Ester (Reference)Blank Control (Active Ester Stability)
5 42%68%100% Intact
15 71%89%99% Intact
30 88%98%99% Intact
60 97%> 99%98% Intact

Analysis: The kinetic data demonstrates that while the β2 -amino ester ultimately achieves near-quantitative conversion, its initial reaction velocity is lower than that of the standard α -amino ester. This necessitates slightly prolonged coupling times or the use of highly efficient coupling reagents (like HATU) when incorporating this building block into complex peptidomimetics.

References

  • Title: Beta-Amino Acids | Aapptec Peptide and Peptide Synthsis Provider. Source: peptide.com. URL: 1

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Source: acs.org. URL: 2

  • Title: Continuous synthesis method of glycine methyl ester hydrochloride. Source: patsnap.com. URL: 3

Sources

Validation

Cross-Validation of Methyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride Purity: A GC-MS and Orthogonal Techniques Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by aliphatic amino acid ester salts. Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS: 864182-44-5) is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by aliphatic amino acid ester salts. Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS: 864182-44-5) is a prime example. Structurally related to gabapentinoids and leucine derivatives, this compound lacks a conjugated π -system, exists as a non-volatile hydrochloride salt, and features a highly polar primary amine.

These physicochemical properties render traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) nearly useless without complex pre-column derivatization. To achieve rigorous purity profiling, we must engineer a self-validating analytical system. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques, detailing the causality behind our sample preparation and providing a robust, cross-validated protocol.

The Analytical Conundrum & Method Causality

When assessing the purity of an aliphatic amino ester HCl salt, the analytical method must overcome three primary barriers:

  • Lack of a Chromophore: The absence of UV absorbance forces reliance on universal detectors (ELSD, CAD) or Mass Spectrometry.

  • Salt State: Injecting an HCl salt into a GC inlet causes non-volatile buildup, liner active-site generation, and thermal degradation.

  • Amine Polarity: Free primary amines hydrogen-bond with residual silanols on silica capillary columns, leading to severe peak tailing and irreversible adsorption.

The GC-MS Solution: By employing a two-step sample preparation—aqueous free-basing followed by acylation with Pentafluoropropionic anhydride (PFPA)—we systematically eliminate these barriers. Free-basing removes the chloride counterion. Acylation converts the primary amine into a pentafluoropropionamide, which abolishes hydrogen bonding, dramatically increases volatility, and directs the Electron Ionization (EI) fragmentation pathway to yield diagnostic high-mass ions [1].

MethodLogic N1 Analyte: Aliphatic Amino Ester HCl N2 Barrier 1: No UV Chromophore N1->N2 N3 Barrier 2: Polar Amine & Salt State N1->N3 N4 HPLC-UV (Insensitive / Baseline Drift) N2->N4 Sub-optimal N5 HPLC-CAD (Good for non-volatiles, poor isomer resolution) N2->N5 Orthogonal N6 GC-MS (PFPA Derivatized) (High resolution, structural ID, volatile impurity profiling) N3->N6 Preferred Method

Figure 1: Decision matrix illustrating the causality behind selecting GC-MS over traditional HPLC-UV for aliphatic amino esters.

Comparative Performance Matrix

To objectively evaluate the performance of GC-MS, we must cross-validate it against orthogonal techniques. Below is a comparative data summary based on typical validation parameters for aliphatic amino acid derivatives [2].

Table 1: Method Validation Parameters Comparison

Analytical ParameterGC-MS (PFPA Derivatized)HPLC-CAD (Underivatized)LC-MS (ESI+)
Resolution of Isomers ( Rs​ ) Excellent (> 2.5) Moderate (~ 1.2)Moderate (~ 1.5)
Linearity Range 0.1 – 50 µg/mL5.0 – 250 µg/mL0.05 – 20 µg/mL
Limit of Detection (LOD) 0.02 µg/mL 1.5 µg/mL0.01 µg/mL
Peak Tailing Factor ( Tf​ ) 1.05 (Highly symmetrical)1.35 (Slight tailing)1.20
Structural Elucidation Yes (EI Fragmentation)NoYes (MS/MS)
Matrix Interference Low (High peak capacity)ModerateHigh (Ion suppression)

Self-Validating GC-MS Protocol

A protocol is only as good as its internal controls. This methodology is designed as a self-validating system , incorporating an Internal Standard (ISTD) to correct for derivatization efficiency and injection volume variations, alongside solvent blanks to rule out reagent artifacts.

Reagents & Materials
  • Analyte: Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride.

  • ISTD: Deuterated Pregabalin Methyl Ester (or a structurally analogous unnatural amino acid ester).

  • Reagents: 0.5 M Aqueous Na2​CO3​ , MS-grade Ethyl Acetate (EtOAc), Pentafluoropropionic anhydride (PFPA), Anhydrous Toluene.

Step-by-Step Methodology
  • Free-Basing & Extraction:

    • Weigh exactly 10.0 mg of the analyte into a 15 mL glass centrifuge tube.

    • Add 100 µL of the ISTD solution (1 mg/mL in methanol).

    • Add 1.0 mL of 0.5 M Na2​CO3​ to neutralize the hydrochloride salt, generating the free base.

    • Add 2.0 mL of EtOAc. Vortex vigorously for 60 seconds to extract the free base into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes. Transfer 1.0 mL of the upper organic layer to a clean, dry 2 mL reaction vial.

  • Amine Acylation (Derivatization):

    • Evaporate the EtOAc extract to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

    • Add 100 µL of fresh EtOAc and 50 µL of PFPA to the dried residue.

    • Seal the vial with a PTFE-lined cap and incubate in a heating block at 65 °C for 30 minutes. Causality: Heat drives the quantitative conversion of the primary amine to the corresponding amide.

    • Cool to room temperature. Critical Step: Evaporate the excess PFPA reagent under nitrogen. Injecting active anhydrides or residual perfluorinated acids will rapidly degrade the GC column stationary phase.

    • Reconstitute the derivatized residue in 1.0 mL of anhydrous toluene.

  • Instrumental Analysis (GC-MS):

    • Column: HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250 °C, Split ratio 20:1. Injection volume: 1 µL.

    • Oven Program: Initial 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Conditions: Transfer line at 280 °C, Source at 230 °C. Electron Ionization (EI) at 70 eV. Scan range m/z 50–450.

Workflow A 1. Salt Neutralization (Aqueous Na2CO3) B 2. Liquid Extraction (EtOAc / H2O) A->B C 3. Amine Acylation (PFPA, 65°C) B->C D 4. Reconstitution (Anhydrous Toluene) C->D E 5. GC-MS Analysis (EI, HP-5MS) D->E

Figure 2: Step-by-step sample preparation and derivatization workflow for GC-MS analysis.

System Suitability & Self-Validation

Before analyzing the sample data, verify the system integrity:

  • Blank Verification: The toluene blank must show no peaks at the retention time of the analyte (ensures zero carryover).

  • Derivatization Efficiency: The ISTD peak area must be within ±5% of its established historical average, proving the PFPA reaction went to completion.

Orthogonal Cross-Validation Strategy

To claim absolute purity, GC-MS data (which measures volatile organics) must be cross-validated. The total purity profile is a composite of multiple orthogonal dimensions:

  • GC-MS (Area Normalization): Quantifies structurally related organic impurities (e.g., unreacted starting materials, isomeric byproducts).

  • HPLC-CAD: Detects non-volatile impurities that may not elute from the GC column. Because CAD provides a nearly universal response independent of chemical structure, it serves as a reality check against GC-MS response factors.

  • Quantitative NMR (1H-qNMR): If a high-purity internal standard (e.g., maleic acid) is spiked into the NMR tube, qNMR provides an absolute mass fraction of the analyte, confirming that no invisible inorganic salts or solvents are artificially inflating the chromatographic purity.

By triangulating the data from GC-MS (high specificity/resolution) with HPLC-CAD and qNMR, researchers can confidently certify the purity of Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride for downstream pharmaceutical synthesis.

References

  • Tsikas, D. et al. "Quality Control in Targeted GC-MS for Amino Acid-OMICS". National Center for Biotechnology Information (NCBI). Available at:[Link][1]

  • "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS". MDPI. Available at: [Link][2]

  • "Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization". PubMed. Available at:[Link][3]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(aminomethyl)-4-methylpentanoate hydrochloride
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